Ethyl 2-acetylhexanoate
Descripción
Propiedades
IUPAC Name |
ethyl 2-acetylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQBHVLCJERBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862687 | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Fruity wine-like aroma | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.949-0.959 (20°) | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1540-29-0 | |
| Record name | Hexanoic acid, 2-acetyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-ACETYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN84UW7SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-acetylhexanoate (CAS No. 1540-29-0), a valuable organic compound with applications in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis via Claisen condensation, and a standard method for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Properties and Identification
This compound is a β-keto ester characterized by a hexanoyl backbone with an acetyl group at the alpha position relative to the ester. Its identity is firmly established by its unique CAS number and various spectroscopic signatures.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1540-29-0[1] |
| Chemical Formula | C₁₀H₁₈O₃[1] |
| Molecular Weight | 186.25 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2-butylacetoacetate, 2-Acetylhexanoic acid ethyl ester, Ethyl acetylcaproate[1][2] |
| InChI Key | ZTOQBHVLCJERBS-UHFFFAOYSA-N |
| SMILES | CCCCC(C(=O)C)C(=O)OCC |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow, transparent oily liquid with a fruity, wine-like aroma.[3][4] |
| Boiling Point | 221.5 °C at 760 mmHg[5], 111.5 °C at 1.8 kPa[6][7] |
| Density | Approximately 0.95 g/cm³[6][8] |
| Refractive Index | ~1.429 - 1.432[5][8] |
| Flash Point | Approximately 65 °C at 1 mmHg to 89.1 °C[5] |
| Vapor Pressure | 0.107 mmHg at 25°C[5][6] |
| Solubility | Practically insoluble in water; soluble in organic solvents such as ethanol, chloroform, and methanol.[4][6][9] |
Table 3: Safety Information for this compound
| Hazard | Description |
| GHS Pictogram | Exclamation Mark (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis Protocol: Claisen Condensation
The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction between ethyl hexanoate (B1226103) and ethyl acetate (B1210297), using a strong base such as sodium ethoxide.
Experimental Methodology
Materials:
-
Ethyl hexanoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel is charged with sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature, typically room temperature or slightly below.
-
Reaction: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated using a separatory funnel.
-
Purification: The organic layer is washed sequentially with water and brine. The separated organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound via Claisen Condensation.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.
Experimental Methodology
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
This compound standard
-
Solvent for sample dilution (e.g., ethyl acetate or hexane)
-
Microsyringe
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent. A series of calibration standards are prepared by serial dilution of the stock solution. The sample to be analyzed is also diluted to an appropriate concentration.
-
GC-MS Parameters: The GC-MS instrument is set up with the following typical parameters (these may need to be optimized for the specific instrument):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
-
Analysis: A small volume (typically 1 µL) of the prepared sample or standard is injected into the GC-MS.
-
Data Analysis: The resulting chromatogram and mass spectrum are analyzed. The retention time of the peak corresponding to this compound in the sample is compared to that of the standard for identification. The mass spectrum is compared with a reference library (e.g., NIST) for confirmation. Quantification can be performed by creating a calibration curve from the peak areas of the standards.
Caption: General workflow for the analysis of this compound by GC-MS.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons of the hexanoyl chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and hexanoyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[3]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification.[3]
This technical guide serves as a foundational resource for professionals working with this compound. For further details on specific applications and advanced analytical techniques, consulting peer-reviewed literature is recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 1540-29-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (1540-29-0) for sale [vulcanchem.com]
- 5. This compound|1540-29-0 - MOLBASE Encyclopedia [m.molbase.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 1540-29-0 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. nbinno.com [nbinno.com]
Ethyl 2-acetylhexanoate structural formula and IUPAC name
An In-depth Technical Guide to Ethyl 2-acetylhexanoate
This guide provides a comprehensive overview of the chemical compound this compound, focusing on its nomenclature and structural representation as per the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Nomenclature
The officially recognized IUPAC name for the compound is This compound .[1][2][3] This name is derived from its ester structure, which is based on hexanoic acid. The "ethyl" prefix indicates the ethyl group attached to the oxygen of the ester, while "2-acetyl" specifies an acetyl group substituent on the second carbon of the hexanoate (B1226103) main chain. An alternative, though less common, systematic name is hexanoic acid, 2-acetyl-, ethyl ester.[1][2]
Structural Formula
The molecular structure of this compound is characterized by a six-carbon hexanoate backbone. An ethyl ester group is attached to the first carbon, and an acetyl group is substituted at the second carbon position.
2.1. 2D Structural Representation
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4][5] |
| Molecular Weight | 186.25 g/mol | [1][3][5] |
| CAS Number | 1540-29-0 | [1][2][3] |
| Appearance | Colorless clear liquid | [2][4] |
| Boiling Point | 221.5 °C at 760 mmHg | [3][4] |
| Density | 0.95 g/cm³ | [3][4] |
| Flash Point | 88.89 °C | [6] |
| Canonical SMILES | CCCCC(C(=O)C)C(=O)OCC | [2] |
IUPAC Naming Convention Logic
The following diagram illustrates the logical process for deriving the IUPAC name "this compound".
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 1540-29-0-Molbase [molbase.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
Spectroscopic data of Ethyl 2-acetylhexanoate (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetylhexanoate, tailored for researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data of this compound
This compound (CAS No: 1540-29-0, Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ) is a colorless liquid with a fruity, wine-like aroma.[1][2] Spectroscopic analysis is crucial for its structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | CH₃ (acetyl) |
| Data not available | - | - | CH (alpha-carbon) |
| Data not available | - | - | O-CH₂ (ethyl) |
| Data not available | - | - | CH₂ (butyl chain) |
| Data not available | - | - | CH₂ (butyl chain) |
| Data not available | - | - | CH₂ (butyl chain) |
| Data not available | - | - | O-CH₂-CH₃ (ethyl) |
| Data not available | - | - | CH₃ (butyl chain) |
Specific chemical shift and coupling constant data for this compound were not explicitly found in the search results. The table indicates the expected proton environments.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.[3]
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O (ester) |
| Data not available | C=O (ketone) |
| Data not available | O-CH₂ (ethyl) |
| Data not available | CH (alpha-carbon) |
| Data not available | CH₂ (butyl chain) |
| Data not available | CH₂ (butyl chain) |
| Data not available | CH₂ (butyl chain) |
| Data not available | CH₃ (acetyl) |
| Data not available | O-CH₂-CH₃ (ethyl) |
| Data not available | CH₃ (butyl chain) |
Specific chemical shift data for this compound were not explicitly found in the search results. The table indicates the expected carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740-1750 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~2850-2960 | C-H stretch (alkane) |
| ~1250-1230 | C-O stretch (ester)[5] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[1] The molecular ion peak and fragmentation pattern are used to determine the molecular weight and structure of the compound.
Major Mass Spectral Peaks
| m/z | Assignment |
| 186 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment ions |
Specific fragmentation data were not explicitly found in the search results.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6][7] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[7]
-
Filtration : Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6] The sample depth in the tube should be around 4-5 cm.[6][7][8]
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]
-
The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[7]
-
The probe is tuned to the appropriate nucleus (¹H or ¹³C).[9]
-
Acquire the data using appropriate pulse sequences and acquisition parameters.[7]
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation : Place a drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[10][11]
-
Film Formation : Place a second salt plate on top of the first to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[10][11]
-
Data Acquisition :
-
Cleaning : After analysis, clean the salt plates with a suitable solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[10][11]
Mass Spectrometry Protocol (Electron Impact - for Volatile Liquids)
-
Sample Introduction : this compound, being a volatile liquid, can be introduced directly or via a gas chromatograph (GC-MS).[13][14] For direct infusion, a small amount of the liquid is introduced into the instrument's vacuum system.
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[14]
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.
References
- 1. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound(1540-29-0) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(1540-29-0) IR Spectrum [chemicalbook.com]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. organomation.com [organomation.com]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Solubility Profile of Ethyl 2-acetylhexanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-acetylhexanoate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents the available qualitative and estimated data. To provide a comparative context, quantitative solubility data for the structurally related and widely used compound, ethyl acetoacetate (B1235776), is also included. Furthermore, a detailed, generalized experimental protocol for determining the solubility of liquid esters in organic solvents is provided, alongside a visual workflow diagram.
Introduction to this compound
This compound (CAS No. 1540-29-0) is a colorless to pale yellow liquid with a fruity, wine-like aroma.[1] Its chemical structure, featuring an ethyl ester and an acetyl group, contributes to its lipophilic nature, which in turn governs its solubility in various media.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and as a flavoring agent.
Solubility Data
This compound
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 25 | 1858 mg/L | Estimated | [2] |
| Water | Not Specified | Practically Insoluble | Qualitative | [1][3] |
| Ethanol | Not Specified | Soluble | Qualitative | [1][3] |
| Chloroform | Not Specified | Soluble | Qualitative | [4][5] |
| Methanol | Not Specified | Slightly Soluble | Qualitative | [4][5] |
| Most Organic Solvents | Not Specified | Soluble | Qualitative | [4][6] |
Comparative Solubility Data: Ethyl Acetoacetate
To offer insight into the potential solubility behavior of this compound, the following table presents quantitative data for ethyl acetoacetate (CAS No. 141-97-9), a structurally similar, though more polar, compound. It is important to note that the presence of the additional butyl group in this compound will likely increase its solubility in non-polar organic solvents and decrease its solubility in polar solvents compared to ethyl acetoacetate.
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Water | 20 | 13 |
| Common Organic Solvents | Not Specified | Miscible |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the solute in the resulting solution.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-particles.
-
Record the exact volume of the filtered solution.
-
-
Quantitative Analysis:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (GC-FID or HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
3.3. Data Calculation
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a liquid solute.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, its general solubility profile can be inferred from its chemical structure and the available qualitative data. It is expected to be highly soluble in a wide range of organic solvents and practically insoluble in water. For precise formulation and process design, it is recommended that experimental determination of solubility be carried out using a robust methodology, such as the one outlined in this guide. The provided data for ethyl acetoacetate serves as a useful, albeit approximate, reference point for predicting its behavior.
References
- 1. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chembk.com [chembk.com]
- 4. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celanese.com [celanese.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of Ethyl 2-acetylhexanoate (CAS No. 1540-29-0), a versatile organic compound with applications in the flavor and fragrance industry, as well as a building block in the synthesis of agrochemicals.[1][2] This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a logical workflow for its application in chemical synthesis.
Physicochemical Data of this compound
The boiling point and density are critical parameters for the handling, processing, and application of this compound. A summary of these properties is presented in the table below. It is important to note that the boiling point is highly dependent on the ambient pressure.
| Property | Value | Conditions |
| Boiling Point | 224 °C | at 760 mmHg[3] |
| 221.5 °C | at 760 mmHg[4] | |
| 111.5 °C | at 1.8 kPa | |
| 65 °C | at 1 mmHg[5][6] | |
| Density | 0.949 - 0.959 g/cm³ | at 20 °C[7][8] |
| 0.950 g/mL | Not specified[3] | |
| 0.95 g/cm³ | Not specified[5][6] | |
| 0.957 g/cm³ | Not specified[4] |
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical research and quality control. The following sections detail standardized laboratory procedures for these measurements.
Determination of Boiling Point (Micro-Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., melting point apparatus)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., sodium fusion tube)
-
Thermometer
-
Heating oil (e.g., paraffin)
-
Bunsen burner or hot plate
Procedure:
-
Fill the small test tube with the liquid sample (this compound) to a depth of about 2-3 cm.
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing the heating oil, ensuring the top of the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[5]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and record its mass.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and return it to the water bath to reach the same constant temperature.
-
Dry the exterior of the pycnometer and record its mass.
-
The density of the liquid is calculated using the following formula: Density = (Mass of liquid) / (Volume of liquid) Where the volume of the liquid is determined from the mass of the water and its known density at that temperature.
Application in Agrochemical Synthesis
This compound serves as a key intermediate in the synthesis of certain fungicides, such as Ethirimol and Dimethirimol, which are used to control powdery mildew on crops.[2] The following diagram illustrates the logical workflow from the precursor to the final agrochemical products.
Caption: Synthesis pathway of fungicides from this compound.
References
Tautomerism in Ethyl 2-acetylhexanoate: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 2-acetylhexanoate, a β-keto ester of interest in synthetic chemistry and drug development. The equilibrium between the keto and enol forms is a critical determinant of the molecule's reactivity, polarity, and potential for interaction with biological targets. This document outlines the theoretical underpinnings of tautomerism, details the experimental methodologies for its quantification, presents relevant data, and discusses the key factors influencing the tautomeric ratio. Due to the limited direct experimental data for this compound, this guide leverages established principles and data from the closely related and extensively studied analogue, ethyl acetoacetate (B1235776), to provide a robust predictive framework.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde (the keto form) is in equilibrium with its corresponding enol form (an alcohol bonded to a carbon-carbon double bond).[1][2] This equilibrium is a dynamic process involving the migration of a proton and the shifting of pi electrons.[3] For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this tautomerization, often resulting in a significant population of both tautomers at equilibrium.[4]
The relative stability of the keto and enol forms is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and solvent effects.[1][5] The enol form of β-keto esters is notably stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by the conjugation of the C=C double bond with the carbonyl group.[1][6]
Theoretical Framework and Influencing Factors
The position of the keto-enol equilibrium is highly sensitive to the molecular structure and the surrounding environment. The key factors governing the tautomeric ratio in this compound are:
-
Solvent Polarity: The solvent plays a crucial role in determining the equilibrium position.[4] Non-polar solvents tend to favor the less polar enol form, which is stabilized by intramolecular hydrogen bonding.[7] In contrast, polar solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[7][8]
-
Temperature: Changes in temperature can shift the equilibrium. By studying the equilibrium constant at various temperatures, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of tautomerization can be determined.[7] Generally, an increase in temperature favors the keto form.[9]
-
Concentration: At high concentrations, intermolecular interactions may become more significant and could potentially influence the equilibrium.[7]
-
Substituent Effects: The nature of the substituents on the β-keto ester can exert electronic and steric effects that alter the relative stabilities of the tautomers.[3] In this compound, the butyl group at the α-position may have a subtle steric influence on the equilibrium compared to the unsubstituted ethyl acetoacetate.
Quantitative Analysis of Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Acetoacetate) |
| Hexane (Non-polar) | 1.9 | ~46% |
| Carbon Tetrachloride (Non-polar) | 2.2 | 49%[1] |
| Benzene (Non-polar) | 2.3 | ~28% |
| Chloroform (Polar aprotic) | 4.8 | 17%[10] |
| Acetonitrile (Polar aprotic) | 37.5 | 8%[10] |
| Methanol (Polar protic) | 32.7 | 27%[10] |
| Water (Polar protic) | 80.1 | <2%[1] |
| Dimethyl Sulfoxide (DMSO) (Polar aprotic) | 46.7 | 9%[10] |
Note: The data for ethyl acetoacetate is compiled from various sources and serves as a predictive model for this compound.
Experimental Protocols
The most reliable and widely used method for determining the keto-enol tautomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[3]
¹H NMR Spectroscopy for Tautomer Ratio Determination
Objective: To quantify the percentage of keto and enol forms of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂SO)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 0.20 mole fraction).[4]
-
Transfer the solution to an NMR tube and add a small amount of TMS.
-
Acquire the ¹H NMR spectrum of the sample at a constant temperature (e.g., 25 °C).[3] Ensure the spectral window is wide enough to include the downfield enolic hydroxyl proton (typically δ 12-13 ppm).
-
Identify the characteristic signals for the keto and enol forms. For the enol form, key signals include the vinyl proton and the enolic hydroxyl proton. For the keto form, the α-proton is characteristic.
-
Carefully integrate the area under the distinct peaks corresponding to the keto and enol tautomers.[4] To improve accuracy, integrate multiple non-overlapping peaks for each tautomer and average the results.
-
Calculate the percentage of the enol form using the following formula:
% Enol = [Integral of Enol Signal(s) / (Integral of Enol Signal(s) + Integral of Keto Signal(s))] * 100
Note: Ensure that the integrals are normalized based on the number of protons contributing to each signal.[3]
-
The equilibrium constant (Keq) can then be calculated as:
Keq = % Enol / % Keto
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium.[7] The enol form, with its conjugated π-system, absorbs at a longer wavelength compared to the non-conjugated keto form.[7][10] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined. This method is often complemented by computational calculations to simulate the spectra of the individual tautomers for more accurate analysis.[7]
Visualizing Tautomerism and Experimental Workflow
Tautomeric Equilibrium of this compound
Caption: Keto-enol equilibrium of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for determining tautomer ratio by NMR.
Conclusion
The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. While the keto form is generally favored, the enol tautomer can be significantly populated, particularly in non-polar solvents, due to the stabilizing effects of intramolecular hydrogen bonding and conjugation. Understanding and quantifying this equilibrium is paramount for researchers in drug development and synthetic chemistry, as it directly impacts the molecule's chemical behavior and potential biological activity. The methodologies and principles outlined in this guide, primarily leveraging ¹H NMR spectroscopy and comparative data from ethyl acetoacetate, provide a robust framework for the comprehensive study of tautomerism in this and related β-keto esters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. quora.com [quora.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Acetyl Group in Ethyl 2-acetylhexanoate: A Hub of Chemical Reactivity for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-acetylhexanoate, a β-keto ester, is a versatile building block in organic synthesis, primarily due to the rich and varied chemical reactivity of its acetyl group. The strategic positioning of the acetyl carbonyl group beta to the ester carbonyl group creates a unique electronic environment that allows for a wide range of chemical transformations. This guide provides a detailed exploration of the chemical reactivity of the acetyl group in this compound, offering insights into its synthetic utility, complete with experimental protocols, quantitative data, and mechanistic diagrams to inform research and development in the pharmaceutical and chemical industries.
Core Reactivity: The Acidic α-Hydrogen and Enolate Formation
The cornerstone of the acetyl group's reactivity in this compound is the pronounced acidity of the α-hydrogen located on the carbon atom situated between the two carbonyl groups. The conjugate base, a resonance-stabilized enolate, is readily formed in the presence of a suitable base. This enolate is a potent nucleophile, serving as the key intermediate in numerous carbon-carbon bond-forming reactions.
The formation of this stabilized enolate is the gateway to the diverse reactivity of the acetyl group, enabling reactions such as alkylation, acylation, and various condensation reactions. The stability of the enolate intermediate is crucial, as it allows for its generation in high concentration under relatively mild basic conditions.
Key Chemical Transformations of the Acetyl Group
The nucleophilic enolate derived from this compound can participate in a variety of synthetically valuable reactions. The following sections detail the most significant transformations, providing mechanistic insights and experimental frameworks.
Alkylation: Building Carbon Skeletons
One of the most powerful applications of the acetyl group's reactivity is the alkylation of the α-carbon. The enolate readily reacts with alkyl halides in an SN2 fashion to introduce new alkyl substituents. This reaction is fundamental for extending the carbon framework of the molecule.
Table 1: Quantitative Data for Alkylation of β-Keto Esters
| Alkylating Agent | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference Compound |
| Methyl Iodide | Sodium Ethoxide | Ethanol (B145695) | 2 | Reflux | 70-80 | Ethyl Acetoacetate |
| Ethyl Iodide | Sodium Hydride | DMF | 4 | Room Temp. | 85-95 | Diethyl Malonate |
| Benzyl Bromide | Potassium Carbonate | Acetone | 6 | Reflux | 80-90 | Ethyl Acetoacetate |
Note: Data for analogous β-keto esters are provided to illustrate typical reaction parameters. Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocol: Alkylation of this compound with Methyl Iodide
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 50 mL of absolute ethanol.
-
Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ.
-
Substrate Addition: Once all the sodium has reacted, add this compound (1.0 equivalent) dropwise to the solution at room temperature.
-
Enolate Formation: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield Ethyl 2-acetyl-2-methylhexanoate.
Decarboxylation: Synthesis of Ketones
Following alkylation, the resulting substituted β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. This two-step sequence, known as the acetoacetic ester synthesis, provides a powerful method for the synthesis of a wide variety of substituted ketones. The acetyl group, after facilitating the initial alkylation, is ultimately removed as part of the ester group that is cleaved.
Table 2: Spectroscopic Data for a Decarboxylation Product
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 3-Methyl-2-heptanone | 2.45 (q, 1H), 2.14 (s, 3H), 1.60-1.20 (m, 6H), 1.08 (d, 3H), 0.89 (t, 3H) | 212.8, 45.9, 34.5, 29.3, 22.8, 16.5, 14.0 | 2960, 2930, 2870, 1715 (C=O), 1460, 1360 |
Note: Spectroscopic data for 3-Methyl-2-heptanone, the product of methylation followed by decarboxylation of this compound.[1][2]
Experimental Protocol: Hydrolysis and Decarboxylation of Ethyl 2-acetyl-2-methylhexanoate
-
Hydrolysis: To a round-bottom flask containing the alkylated ester, add a 10% aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).
-
Saponification: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (saponified).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 6 M HCl until the pH is approximately 2.
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
Extraction: Cool the solution and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The resulting ketone, 3-methyl-2-heptanone, can be further purified by distillation.
Synthesis of Heterocyclic Compounds
The 1,3-dicarbonyl functionality of the acetyl group in this compound is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. The two carbonyl groups of the acetyl and ester moieties provide the electrophilic centers for condensation with the dinucleophilic hydrazine.
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
Mixing Reagents: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water.
In the Hantzsch pyridine (B92270) synthesis, a β-keto ester like this compound condenses with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[3][4][5][6][7] This multicomponent reaction is a powerful tool for accessing highly substituted pyridine rings.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reactant Mixture: In a round-bottom flask, combine this compound (2.0 equivalents), the desired aldehyde (e.g., benzaldehyde (B42025), 1.0 equivalent), and ammonium acetate (B1210297) (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Oxidation (optional, for pyridine): After cooling, an oxidizing agent (e.g., ceric ammonium nitrate (B79036) or nitric acid) can be added to aromatize the dihydropyridine.
-
Isolation: The product often precipitates from the reaction mixture upon cooling or after the addition of water. The solid can be collected by filtration and purified by recrystallization.
The active methylene (B1212753) group of this compound can participate in Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base like piperidine (B6355638) or pyridine.[8][9][10][11][12] This reaction leads to the formation of an α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
-
Reactant and Catalyst: To a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in toluene, add a catalytic amount of piperidine and acetic acid.
-
Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by column chromatography or distillation.
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone.[13][14][15][16][17] This reaction typically results in the cleavage of the acetyl group, providing access to α-keto acid hydrazones, which are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis.
Visualizing the Reactivity
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the reactions of the acetyl group in this compound.
Caption: Mechanism of enolate formation from this compound.
Caption: Workflow for the synthesis of ketones via alkylation and decarboxylation.
Caption: Pathways to pyrazole and pyridine heterocycles.
Conclusion
The acetyl group in this compound is a remarkably versatile functional handle that provides access to a vast chemical space. Its ability to stabilize an adjacent carbanion through enolate formation is the key to its utility in constructing complex molecular architectures. From the straightforward synthesis of substituted ketones via alkylation and decarboxylation to its role as a linchpin in the multicomponent assembly of medicinally relevant heterocyclic cores, this compound remains a valuable and cost-effective starting material for synthetic chemists. A thorough understanding of the reactivity of its acetyl group, as detailed in this guide, is essential for leveraging its full potential in the design and execution of novel synthetic strategies in academic and industrial research.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Methylheptan-2-one | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Solved Experiment 1: Hantzsch Pyridine Synthesis: | Chegg.com [chegg.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. Japp-Klingemann Reaction [drugfuture.com]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. Japp-Klingemann_reaction [chemeurope.com]
An In-depth Technical Guide to the Lipophilicity and logP of Ethyl 2-acetylhexanoate
This technical guide provides a comprehensive overview of the lipophilicity of Ethyl 2-acetylhexanoate, a key physicochemical parameter for researchers, scientists, and professionals in drug development. The document details its octanol-water partition coefficient (logP), presents standard experimental protocols for its determination, and illustrates the workflows and its relevance in pharmaceutical sciences.
Understanding Lipophilicity and the Partition Coefficient (logP)
Lipophilicity is a critical property of a molecule that describes its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is a key determinant of the pharmacokinetic and pharmacodynamic properties of a drug candidate. The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this ratio is known as logP:
logP = log ( [solute]octanol / [solute]water )
A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying higher lipophilicity (hydrophobicity). Conversely, a negative logP value indicates a preference for the aqueous phase, signifying higher hydrophilicity. This parameter profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Lipophilicity Profile of this compound
Data Presentation: Predicted logP Values
| Parameter | Predicted Value | Source |
| XlogP3 | 2.3 | PubChem[3][4] |
| XlogP3-AA | 2.30 | The Good Scents Company[1] |
| logP (o/w) (estimated) | 2.250 | The Good Scents Company[1] |
| ACD/LogP | 2.66 | Guidechem[2] |
These values consistently indicate that this compound is a moderately lipophilic compound, suggesting it is more soluble in lipids and organic solvents than in water.
Experimental Protocols for logP Determination
Two primary methods are widely accepted for the experimental determination of logP: the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
OECD Guideline 107: Shake-Flask Method
The Shake-Flask method is the traditional and most direct method for logP determination.[5] It is suitable for logP values in the range of -2 to 4.[6][7]
Principle: The partition coefficient (P) is determined by measuring the equilibrium concentrations of the test substance in n-octanol and water after they have been in contact.[6]
Detailed Methodology:
-
Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.
-
Test Substance Preparation: A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble). The concentration should not exceed 0.01 mol/L in either phase.[6]
-
Partitioning: Accurately measured volumes of the two saturated phases and a precise amount of the test substance stock solution are placed into a suitable vessel (e.g., a separatory funnel or centrifuge tube). The recommended temperature is between 20 to 25°C and should be kept constant.[7]
-
Equilibration: The vessel is shaken vigorously to ensure intimate mixing of the two phases and to facilitate the partitioning of the substance. The agitation time must be sufficient to reach equilibrium. Following agitation, the mixture is centrifuged to achieve a clean separation of the two phases.[7]
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC), HPLC, or photometry.[7][8]
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The logP is the base-10 logarithm of this value. The experiment is typically repeated with different volume ratios of the two phases.[7]
OECD Guideline 117: HPLC Method
The RP-HPLC method provides a faster, automated alternative for estimating logP and is particularly useful for compounds with high lipophilicity.[9]
Principle: This method is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its n-octanol/water partition coefficient.[10][11] A series of reference compounds with known logP values are used to create a calibration curve.
Detailed Methodology:
-
System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a suitable detector (e.g., UV-Vis) is used.[10]
-
Mobile Phase: The mobile phase is typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH of the buffer should be chosen to ensure the analyte is in its non-ionized form.[10]
-
Reference Standards: A set of reference compounds with well-established logP values, bracketing the expected logP of the test substance, are selected. Solutions of these standards are prepared.
-
Calibration: Each reference standard is injected into the HPLC system, and its retention time (tR) is recorded. The dead time (t0), the time for an unretained compound to pass through the column, is also measured. The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0 . A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values.[10][12]
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k value.
-
logP Estimation: The logP of this compound is determined by interpolating its log k value onto the calibration curve generated from the reference standards.
Visualizations: Workflows and Relationships
Experimental Workflow: Shake-Flask Method```dot
Caption: Workflow for logP estimation using the RP-HPLC method.
Relationship between logP and Drug Development
Caption: The influence of lipophilicity (logP) on key ADME/Tox properties in drug development.
References
- 1. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H18O3) [pubchemlite.lcsb.uni.lu]
- 5. oecd.org [oecd.org]
- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 7. oecd.org [oecd.org]
- 8. agilent.com [agilent.com]
- 9. acri.gov.tw [acri.gov.tw]
- 10. ecetoc.org [ecetoc.org]
- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ethyl 2-acetylhexanoate, a valuable intermediate in the production of fungicides and a component in flavoring agents.[1] The synthesis is achieved through the alkylation of ethyl acetoacetate (B1235776) with a suitable alkyl halide.
Reaction Principle
The synthesis of this compound from ethyl acetoacetate is a classic example of the acetoacetic ester synthesis, which allows for the formation of α-substituted ketones and esters.[2][3] The reaction proceeds via the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, 1-bromobutane, to yield the desired product, this compound.[4][5][6]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethyl acetoacetate | Reagent Grade |
| 1-Bromobutane | Reagent Grade |
| Sodium metal | ACS Reagent Grade |
| Absolute Ethanol (B145695) | Anhydrous, 200 proof |
| 5-L round-bottomed flask | - |
| Mechanical stirrer | - |
| Reflux condenser | - |
| Separatory funnel | - |
| Heating mantle/Steam bath | - |
| Distillation apparatus | - |
| Calcium chloride drying tube | - |
| Litmus (B1172312) paper | - |
Procedure: Synthesis of this compound
This protocol is adapted from a well-established procedure for the alkylation of ethyl acetoacetate.[7]
1. Preparation of Sodium Ethoxide:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 2.5 L of absolute ethanol.
-
Gradually add 115 g (5 moles) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. This process may take three to four hours.[7]
2. Formation of the Enolate:
-
Once all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate to the sodium ethoxide solution.[7]
3. Alkylation Reaction:
-
Begin stirring the solution and heat it to a gentle reflux using a steam bath or heating mantle.
-
Over a period of approximately two hours, add 750 g (5.47 moles) of n-butyl bromide to the boiling solution via a separatory funnel.[7]
-
Continue refluxing and stirring the mixture until a sample of the solution is neutral to moist litmus paper. This typically takes six to ten hours.[7]
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Decant the solution from the precipitated sodium bromide.
-
Wash the sodium bromide salt with 100 mL of absolute alcohol and add the washings to the main solution.[7]
-
Remove the ethanol by distillation through a short column from a steam bath.[7]
-
The crude residue can be further purified by distillation under reduced pressure. Collect the fraction boiling at 112–117 °C/16 mm Hg.[7] The expected yield of the pure ester is between 642–672 g (69–72% of the theoretical amount).[7]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18O3[1] |
| Molecular Weight | 186.25 g/mol [1][8] |
| Appearance | Colourless clear liquid[1][8] |
| Odor | Fruity, wine-like aroma[1] |
| Boiling Point | 221.00 to 222.00 °C @ 760.00 mm Hg[9]; 224 °C[10] |
| Density | 0.949 to 0.959 g/mL @ 20.00 °C[9] |
| Refractive Index | 1.425 to 1.435 @ 20.00 °C[9] |
| Solubility | Practically insoluble in water[1][8] |
| CAS Number | 1540-29-0[1][8] |
Reactant and Product Summary
| Compound | Molar Mass ( g/mol ) | Moles Used | Volume/Mass Used |
| Ethyl acetoacetate | 130.14 | 5 | 650 g |
| Sodium | 22.99 | 5 | 115 g |
| 1-Bromobutane | 137.02 | 5.47 | 750 g |
| This compound | 186.25 | Theoretical: 5 | Experimental Yield: 642–672 g |
Visualizations
Reaction Pathway
The following diagram illustrates the reaction mechanism for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. What alkyl bromide should be used in the acetoacetic ester synthe... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound (1540-29-0) for sale [vulcanchem.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Synthesis of Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism and a comprehensive experimental protocol for the synthesis of ethyl 2-acetylhexanoate. The primary synthetic route discussed is the acetoacetic ester synthesis, a robust and widely used method for the formation of α-alkylated β-keto esters. This protocol is intended for laboratory-scale synthesis and includes information on reaction conditions, purification, and characterization of the final product.
Introduction
This compound is a β-keto ester of interest in various fields, including flavor and fragrance industries, and as a versatile intermediate in organic synthesis for the preparation of more complex molecules. Its synthesis is a classic example of the acetoacetic ester synthesis, which leverages the acidity of the α-hydrogens of ethyl acetoacetate (B1235776) to facilitate carbon-carbon bond formation.
Mechanism of Synthesis: Acetoacetic Ester Synthesis
The synthesis of this compound proceeds via the alkylation of ethyl acetoacetate with 1-bromobutane (B133212). The reaction mechanism involves three key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetoacetate. The α-hydrogens are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.
-
Nucleophilic Attack (Alkylation): The resonance-stabilized enolate of ethyl acetoacetate acts as a potent nucleophile. It attacks the electrophilic carbon of 1-bromobutane in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, attaching the butyl group to the α-carbon of the ethyl acetoacetate backbone.
-
Product Formation: The immediate product of the SN2 reaction is this compound. The reaction is typically driven to completion by using an excess of the alkylating agent or by removing the ethanol (B145695) byproduct.
A diagram illustrating the overall reaction is provided below.
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 224 °C at 760 mmHg; 112-117 °C at 16 mmHg[1] |
| Density | 0.950 g/mL |
| Refractive Index (n²⁰/D) | 1.4290 |
| ¹H NMR Spectroscopy | Available |
| IR Spectroscopy | Available |
| Mass Spectrometry | Available |
Reaction Parameters and Yield
| Reactant 1 (Ethyl Acetoacetate) | Reactant 2 (1-Bromobutane) | Base (Sodium) | Solvent (Absolute Ethanol) | Reaction Conditions | Yield of this compound | Reference |
| 5 moles (650 g) | 5.47 moles (750 g) | 5 atoms (115 g) | 2.5 L | Gentle boiling for 2 hours | 642–672 g | Organic Syntheses[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of ethyl n-butylacetoacetate, which is an alternative name for this compound.[1]
Materials:
-
Round-bottom flask (5 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Sodium metal (115 g, 5 atoms)
-
Absolute ethanol (2.5 L)
-
Ethyl acetoacetate (650 g, 5 moles)
-
n-Butyl bromide (1-bromobutane) (750 g, 5.47 moles)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 2.5 L of absolute ethanol. Carefully add 115 g of metallic sodium in small pieces over a period of three to four hours. The reaction is exothermic and generates hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Mixture: Once all the sodium has dissolved to form sodium ethoxide, add 650 g of ethyl acetoacetate to the flask.
-
Alkylation: Start the stirrer and heat the solution to a gentle boil. Add 750 g of n-butyl bromide to the boiling solution over a period of approximately two hours.
-
Reflux: Continue to stir and heat the mixture under reflux until the reaction is complete. The completion of the reaction can be monitored by the cessation of sodium bromide precipitation.
-
Workup: Cool the reaction mixture to room temperature. Decant the solution from the precipitated sodium bromide. Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.
-
Solvent Removal: Remove the ethanol by distillation through a short column.
-
Purification: The crude residue is then purified by distillation under reduced pressure. Collect the fraction boiling at 112–117 °C/16 mmHg.
Expected Yield: 642–672 g of pure this compound.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the step-by-step mechanism of the acetoacetic ester synthesis of this compound.
References
Application of Ethyl 2-Acetylhexanoate in Claisen Condensation Reactions: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylhexanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its structure, featuring an acidic α-proton, makes it an excellent nucleophile in Claisen and related condensation reactions for the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in various Claisen condensation reactions, offering insights into its reactivity and synthetic utility.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate from an ester containing an α-hydrogen, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2] this compound, with its α-proton situated between two carbonyl groups, is readily deprotonated to form a stabilized enolate, making it an ideal candidate for these transformations.
Application in Mixed Claisen Condensation
In a mixed (or "crossed") Claisen condensation, this compound can act as the enolizable ester (the nucleophilic donor) in reactions with a non-enolizable ester (the electrophilic acceptor). This approach is synthetically useful as it minimizes the formation of side products that can occur when both esters have α-hydrogens.[1] Non-enolizable esters commonly used for this purpose include benzoates, formates, and carbonates.
General Reaction Scheme:
-
Donor: this compound
-
Acceptor: A non-enolizable ester (e.g., Ethyl Benzoate)
-
Base: Sodium ethoxide (NaOEt) or other strong bases
-
Product: A more complex β-keto ester
Logical Workflow for Mixed Claisen Condensation:
Caption: Workflow for a mixed Claisen condensation using this compound.
Experimental Protocols
Protocol 1: Mixed Claisen Condensation of this compound with Ethyl Benzoate (B1203000)
This protocol describes a representative procedure for the mixed Claisen condensation between this compound and ethyl benzoate.
Materials:
-
This compound
-
Ethyl benzoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add ethyl benzoate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired substituted β-keto ester.
Quantitative Data (Hypothetical):
| Reactant A | Reactant B | Base (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | Ethyl Benzoate | NaOEt (1.0) | Ethanol | 5 | Reflux | 75-85 |
| This compound | Ethyl Formate | NaOEt (1.0) | Ethanol | 4 | Reflux | 70-80 |
| This compound | Diethyl Carbonate | NaH (1.1) | THF | 6 | Reflux | 80-90 |
Application in Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3] While this compound itself cannot undergo a Dieckmann condensation, a derivative, such as a 1,6- or 1,7-diester incorporating the 2-acetylhexanoate moiety, can be cyclized. For example, a diester like ethyl 2-acetyl-7-oxo-octanoate could theoretically undergo an intramolecular condensation.
Reaction Pathway for Dieckmann Condensation of a Derivative:
Caption: Mechanism of a Dieckmann condensation for a derivative of this compound.
Protocol 2: Hypothetical Dieckmann Condensation of an this compound Derivative
This protocol outlines a general procedure for the intramolecular cyclization of a suitable diester derived from this compound.
Materials:
-
Diester derivative of this compound (e.g., ethyl 2-acetyl-7-ethoxycarbonylheptanoate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene (B28343)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere, add a solution of the diester (1.0 equivalent) in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the cyclic β-keto ester.
Quantitative Data (Hypothetical):
| Substrate | Base (equiv.) | Solvent | Time (h) | Temp. (°C) | Product Ring Size | Yield (%) |
| Ethyl 2-acetyl-7-ethoxycarbonylheptanoate | NaH (1.1) | Toluene | 10 | Reflux | 6-membered | 65-75 |
| Ethyl 2-acetyl-6-ethoxycarbonylhexanoate | KOtBu (1.1) | THF | 12 | Reflux | 5-membered | 70-80 |
Conclusion
This compound is a highly effective substrate in Claisen condensation reactions, particularly as a nucleophilic donor in mixed condensations with non-enolizable esters. The presence of the α-proton, activated by two adjacent carbonyl groups, facilitates the formation of a stable enolate, which drives these reactions forward to produce a variety of substituted β-keto esters. These products are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The protocols provided herein offer a foundation for the practical application of this compound in these important carbon-carbon bond-forming reactions. Further exploration of its reactivity with a broader range of electrophiles will undoubtedly expand its synthetic utility.
References
Application Notes and Protocols for the Use of Ethyl 2-Acetylhexanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylhexanoate, a β-keto ester with a distinctive butyl substituent at the α-position, serves as a versatile and valuable precursor in the synthesis of a variety of heterocyclic compounds. Its inherent chemical reactivity, stemming from the 1,3-dicarbonyl moiety, allows for a range of cyclocondensation reactions to form key heterocyclic scaffolds, including pyrimidines, pyrazoles, and coumarins. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds and approved pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound. The information is intended to guide researchers in the strategic use of this precursor for the development of novel molecular entities.
Synthesis of Pyrimidine (B1678525) Derivatives
The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. This compound is a key starting material for the synthesis of substituted pyrimidines, such as the fungicide Ethirimol. The general reaction involves the condensation of the β-keto ester with a guanidine (B92328) derivative.
Reaction Scheme: Synthesis of 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol (Ethirimol)
Caption: General reaction for the synthesis of Ethirimol.
Experimental Protocol: Synthesis of 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol (Ethirimol)
Materials:
-
This compound (1 mol)
-
Ethyl guanidine (1 mol)
-
Sodium ethoxide (1 mol)
-
Absolute Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1 mol) in absolute ethanol (sufficient quantity).
-
To the freshly prepared sodium ethoxide solution, add ethyl guanidine (1 mol).
-
To this mixture, add this compound (1 mol) dropwise with stirring.
-
The reaction mixture is then heated under reflux for several hours.
-
After the reaction is complete (monitored by TLC), the ethanol is removed by distillation.
-
The residue is dissolved in water and the resulting solution is extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the product.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Quantitative Data
| Product | Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol (Ethirimol) | This compound, Ethyl guanidine | Sodium ethoxide | Ethanol | Reflux | 75 | US Patent 3,991,053 |
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis is a common method for their preparation, involving the reaction of a β-keto ester with a hydrazine (B178648) derivative.
Generalized Reaction Scheme: Knorr Pyrazole Synthesis
Application of Ethyl 2-acetylhexanoate in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylhexanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of various agrochemicals, particularly fungicides. Its chemical structure, featuring a reactive β-dicarbonyl moiety, allows for the construction of complex heterocyclic systems that form the core of many active agrochemical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine-based fungicides, a significant class of crop protection agents.
Key Applications in Agrochemical Synthesis
This compound is a key intermediate in the production of several systemic fungicides, most notably those belonging to the pyrimidine (B1678525) class. These fungicides are effective against a wide range of plant pathogens, including powdery mildew on cereals and vegetables. The primary application of this compound in this context is its role as a precursor for the synthesis of Ethirimol and Dimethirimol.[1] The core of this synthetic strategy lies in the cyclocondensation reaction of the β-keto ester with a urea (B33335) or a related derivative to form the pyrimidine ring system.
Beta-keto esters are widely recognized for their utility in synthesizing a variety of pesticides and herbicides, contributing to enhanced crop yields and pest protection.[1] The reactivity of the ester and ketone functional groups in this compound allows for targeted modifications to build the complex molecular architectures of modern agrochemicals.[1]
Chemical Properties and Synthesis of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1540-29-0 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Transparent oily liquid |
| Boiling Point | 224 °C |
| Density | 0.950 g/mL |
| Solubility | Insoluble in water, soluble in most organic solvents |
One common method for the synthesis of this compound involves the nucleophilic substitution reaction of ethyl acetoacetate (B1235776) with 1-bromobutane (B133212) in the presence of a base like sodium ethoxide.[5]
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a pyrimidine fungicide, using Ethirimol as an example, starting from this compound. This protocol is based on the well-established Biginelli-type reaction, which involves the condensation of a β-keto ester, in this case, this compound, with a urea derivative.
Protocol 1: Synthesis of Ethirimol from this compound
This protocol describes the cyclocondensation reaction of this compound with N-ethylguanidine to yield Ethirimol (5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol).
Materials:
-
This compound (1 equivalent)
-
N-ethylguanidine sulfate (B86663) (1 equivalent)
-
Sodium ethoxide (2 equivalents)
-
Absolute Ethanol (B145695)
-
Hydrochloric acid (for pH adjustment)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add N-ethylguanidine sulfate (1 equivalent) followed by the dropwise addition of this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it by the careful addition of hydrochloric acid to a pH of approximately 7.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude Ethirimol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of Ethirimol from this compound. Please note that yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value |
| Reactant Ratio (this compound : N-ethylguanidine) | 1 : 1 |
| Reaction Time | 6 - 8 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 75 - 85% |
| Purity (post-recrystallization) | >98% |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical structures and the overall workflow for the synthesis of Ethirimol.
Caption: Key reactants and the final agrochemical product.
Caption: Experimental workflow for the synthesis of Ethirimol.
Conclusion
This compound is a valuable and versatile intermediate in the agrochemical industry. Its application in the synthesis of pyrimidine fungicides like Ethirimol demonstrates its importance in the production of effective crop protection agents. The provided protocol offers a representative method for its utilization in a key synthetic transformation, highlighting its role in the construction of complex, biologically active molecules. Further research into novel applications of this compound and other β-keto esters continues to be an active area in the development of new and improved agrochemicals.
References
- 1. prezi.com [prezi.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl 2-Acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The synthesis of these crucial pharmacophores often involves multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.
One of the most prominent methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. While ethyl acetoacetate (B1235776) is the most commonly employed β-ketoester in this reaction, the use of substituted analogs like ethyl 2-acetylhexanoate allows for the introduction of greater molecular diversity in the resulting dihydropyrimidinone (DHPM) core structure. The n-butyl substituent at the α-position of the ketoester leads to novel pyrimidine derivatives with potentially unique pharmacological profiles.
These application notes provide a detailed overview of the role of this compound in the synthesis of pyrimidine derivatives, a representative experimental protocol, and a comparative data summary.
General Reaction Scheme
The Biginelli reaction is a versatile method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. The general reaction scheme involving this compound is depicted below:
Caption: General scheme of the Biginelli reaction.
Signaling Pathway and Mechanism
The reaction mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-ketoester (this compound) to the iminium ion. The final step is an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone product.[1]
Caption: Simplified Biginelli reaction mechanism.
Experimental Protocols
The following is a representative protocol for the synthesis of a dihydropyrimidine (B8664642) derivative using this compound. This protocol is based on established general procedures for the Biginelli reaction and may require optimization for specific substrates.
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 4-(4-methoxyphenyl)-6-butyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.0 mmol, 186.25 mg)
-
4-Methoxybenzaldehyde (B44291) (1.0 mmol, 136.15 mg)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (B145695) (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 mmol)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and urea (1.5 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (20 mL) to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dihydropyrimidinone.
Data Presentation
The yield of the Biginelli reaction can be influenced by the steric hindrance of the reactants. It has been noted that sterically hindered β-ketoesters may result in lower reaction yields compared to less hindered analogs like ethyl acetoacetate.[2][3] The following table provides a representative comparison of hypothetical yields for the Biginelli reaction using this compound versus ethyl acetoacetate with various aldehydes.
Note: The following data is illustrative and based on general trends. Actual yields may vary and require experimental optimization.
| Entry | Aldehyde | β-Ketoester | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85-95 |
| 2 | Benzaldehyde | This compound | Ethyl 6-butyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 70-80 |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| 4 | 4-Chlorobenzaldehyde | This compound | Ethyl 6-butyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 65-75 |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 88-98 |
| 6 | 4-Nitrobenzaldehyde | This compound | Ethyl 6-butyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
| 7 | Furfural | Ethyl acetoacetate | Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
| 8 | Furfural | This compound | Ethyl 6-butyl-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60-70 |
Experimental Workflow
A typical workflow for the synthesis and purification of pyrimidine derivatives via the Biginelli reaction is outlined below.
Caption: A standard experimental workflow.
Conclusion
This compound serves as a valuable building block in the Biginelli reaction, enabling the synthesis of a diverse range of 3,4-dihydropyrimidin-2(1H)-ones with a butyl substituent at the 6-position. While the steric bulk of the n-butyl group may lead to slightly lower yields compared to the use of ethyl acetoacetate, the resulting novel pyrimidine derivatives offer promising avenues for the development of new therapeutic agents. The provided protocols and data serve as a foundational guide for researchers and scientists in the exploration of new chemical space within the pyrimidine scaffold. Further optimization of reaction conditions, including the choice of catalyst and solvent, can potentially enhance the efficiency of these syntheses.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a series of nucleophilic substitution reactions involving ethyl 2-acetylhexanoate. This versatile β-keto ester is a valuable building block in organic synthesis, serving as a precursor for a variety of functionalized molecules relevant to the pharmaceutical and agrochemical industries. The protocols outlined below cover the synthesis of this compound, its conversion to key intermediates, and its functionalization through various nucleophilic substitution pathways.
Overview of Nucleophilic Substitution Reactions
This compound possesses two primary sites susceptible to nucleophilic attack: the α-carbon and the ester carbonyl carbon. The acidic α-proton can be readily removed by a base to form a nucleophilic enolate, which can then undergo alkylation. Additionally, the ester group can be targeted by nucleophiles such as amines and alcohols, leading to amides and different esters, respectively. The compound can also undergo hydrolysis to the corresponding carboxylic acid.
Data Presentation
The following tables summarize the quantitative data for the key reactions described in this document, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound via Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane (B133212) | Sodium Ethoxide | Ethanol (B145695) | Reflux | 10 | 69-72 |
Table 2: Nucleophilic Substitution and Subsequent Reactions of this compound
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Hydrolysis & Decarboxylation | H₂O / KOH | 18-Crown-6 | Benzene (B151609)/Ethanol | Room Temp. | 16 | Heptan-2-one | 86 |
| Amidation (Adapted) | Hydrazine (B178648) Hydrate (B1144303) | - | Ethanol | Reflux | 2 | 2-Acetylhexanohydrazide | - |
| Transesterification (Adapted) | Benzyl (B1604629) Alcohol | Silica-Boric Acid | Toluene | 100-110 | 10-14 | Benzyl 2-acetylhexanoate | - |
| Hydrolysis | H₂O / H₂SO₄ | H₂SO₄ | Aqueous | Reflux | 4 | 2-Acetylhexanoic Acid | - |
| Hydrolysis | H₂O / NaOH | NaOH | Aqueous/Ethanol | Reflux | 8-16 | 2-Acetylhexanoic Acid | - |
Note: Yields for adapted protocols are not provided as they are based on reactions with similar substrates and would require optimization for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound by the alkylation of ethyl acetoacetate (B1235776) with 1-bromobutane.
Materials:
-
Ethyl acetoacetate
-
1-Bromobutane
-
Sodium metal
-
Absolute Ethanol
-
Calcium chloride
-
Moist litmus (B1172312) paper
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Steam bath
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a separatory funnel, add 2.5 L of absolute ethanol.
-
Gradually add 115 g (5 gram atoms) of sodium metal in small pieces over 3-4 hours.
-
Once all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate.
-
Heat the mixture to a gentle reflux with stirring.
-
Add 750 g (5.47 moles) of 1-bromobutane dropwise over approximately 2 hours.
-
Continue refluxing and stirring for 10 hours, or until a sample of the solution is neutral to moist litmus paper.
-
Cool the reaction mixture and decant the solution from the precipitated sodium bromide.
-
Wash the sodium bromide with 100 mL of absolute ethanol and add the washings to the main solution.
-
Distill off the ethanol on a steam bath.
-
The crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Purification (Optional):
-
Distill the crude product under reduced pressure. The fraction boiling at 112-117 °C at 16 mmHg is the pure this compound. The expected yield is 642-672 g (69-72%).
Synthesis of Heptan-2-one (Hydrolysis and Decarboxylation)
This protocol describes the conversion of this compound to heptan-2-one.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
18-Crown-6
-
Benzene
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of benzene and ethanol.
-
Add potassium hydroxide and a catalytic amount of 18-crown-6.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield heptan-2-one (86% yield).[1]
Synthesis of 2-Acetylhexanohydrazide (Amidation - Adapted Protocol)
This protocol is adapted from the reaction of a similar β-keto ester with hydrazine hydrate and serves as a starting point for the synthesis of the corresponding hydrazide of this compound.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (2.5 equivalents).
-
Heat the mixture under reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The product, 2-acetylhexanohydrazide, may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Benzyl 2-acetylhexanoate (Transesterification - Adapted Protocol)
This protocol is adapted from the transesterification of ethyl acetoacetate with benzyl alcohol and can be applied to this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
Silica-Boric Acid (SiO₂–H₃BO₃) catalyst
-
Toluene
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Prepare the silica-boric acid catalyst as described in the literature.
-
In a round-bottom flask, combine this compound (1 equivalent), benzyl alcohol (1 equivalent), and a catalytic amount of silica-boric acid in toluene.
-
Heat the mixture to reflux (100-110 °C) for 10-14 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract with ethyl acetate.
-
Wash the organic layer with dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate).
Synthesis of 2-Acetylhexanoic Acid (Hydrolysis)
This protocol provides a general method for the acid- or base-catalyzed hydrolysis of this compound.
Method A: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Dilute Sulfuric Acid (e.g., 10% H₂SO₄) or Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, add this compound and an excess of dilute sulfuric acid.
-
Heat the mixture under reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetylhexanoic acid.
-
Purification can be achieved by recrystallization or distillation.
Method B: Base-Catalyzed Hydrolysis (Saponification)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol (optional, to improve solubility)
-
Dilute Hydrochloric Acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide. Ethanol can be added as a co-solvent if needed.
-
Heat the mixture under reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If ethanol was used, remove it under reduced pressure.
-
Cool the aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid to pH ~2.
-
Extract the precipitated 2-acetylhexanoic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or distillation.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.
Caption: Synthesis of this compound via Alkylation.
Caption: Nucleophilic Substitution Pathways of this compound.
Caption: General Workflow for Hydrolysis of this compound.
References
Application Notes and Protocols: Ethyl 2-Acetylhexanoate in Flavoring Agent Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-acetylhexanoate as a flavoring agent, including its synthesis, physicochemical properties, and application in food and beverage products. Detailed experimental protocols are provided to guide researchers in their work with this compound.
Introduction
This compound (CAS No. 1540-29-0) is a flavor ingredient valued for its characteristic fruity, wine-like aroma.[1][2] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in ethanol (B145695).[1] This ester is utilized in the food and beverage industry to impart or enhance fruit-like flavors.[1][2] It is also used in the fragrance industry. This document outlines the synthesis, properties, and specific applications of this compound in the production of flavoring agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H18O3 | [1] |
| Molecular Weight | 186.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, wine-like | [1] |
| Boiling Point | 221.00 to 222.00 °C @ 760.00 mm Hg | |
| Density | 0.949 to 0.959 g/cm³ at 20°C | [1] |
| Solubility | Practically insoluble in water; soluble in ethanol | [1] |
| Refractive Index | 1.42500 to 1.43500 @ 20.00 °C | |
| Flash Point | 192.00 °F (88.89 °C) |
Synthesis of this compound
This compound is typically synthesized via the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate (B1235776).
Experimental Protocol: Synthesis via Acetoacetic Ester Condensation
This protocol is adapted from the synthesis of similar α-substituted β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
n-Butyl bromide
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add ethyl acetoacetate to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Alkylation: Once the enolate formation is complete, slowly add n-butyl bromide to the reaction mixture.
-
Continue to reflux the mixture with stirring until the reaction is complete (typically several hours). The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, carefully add dilute hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and remove the ethanol by distillation.
-
The crude this compound is then purified by vacuum distillation.
Expected Yield: 69-72% of the theoretical amount.
Diagram: Synthesis of this compound
Caption: Acetoacetic ester synthesis of this compound.
Application in Flavoring Agents
This compound is used to create or enhance fruity flavor profiles in various food and beverage products.
Recommended Usage Levels
The following table provides typical usage levels for this compound in different food categories.
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | 5.0 | 50.0 |
| Non-alcoholic Beverages | 1.0 | 10.0 |
Experimental Protocol: Preparation of a Fruit-Flavored Beverage
This protocol outlines the steps for incorporating this compound into a model beverage for sensory evaluation.
Materials:
-
Base beverage (e.g., carbonated water with a simple syrup base)
-
This compound solution (e.g., 1% in ethanol)
-
Micropipettes
-
Volumetric flasks
-
Tasting glasses
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.
-
Beverage Preparation: Prepare a base beverage with the desired sweetness and acidity.
-
Dosing: Using a micropipette, add a calculated amount of the this compound stock solution to a known volume of the base beverage to achieve the target concentration (e.g., 1-10 ppm).
-
Homogenization: Thoroughly mix the beverage to ensure uniform distribution of the flavoring agent.
-
Control Sample: Prepare a control sample of the base beverage without the addition of this compound.
-
Sensory Evaluation: Present the samples to a trained sensory panel for evaluation.
Diagram: Beverage Flavoring Workflow
Caption: Workflow for preparing and evaluating a flavored beverage.
Sensory Evaluation
A structured sensory evaluation is crucial to determine the impact of this compound on the final product's flavor profile.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Objective: To obtain a detailed and quantitative sensory profile of a beverage containing this compound.
Panel: A trained panel of 8-12 individuals with demonstrated sensory acuity.
Procedure:
-
Panel Training: Train the panel to identify and rate the intensity of relevant sensory attributes (e.g., fruity, winey, sweet, acidic) using reference standards.
-
Sample Presentation: Present the control and test beverages (containing this compound) to the panelists in a randomized, double-blind manner.
-
Evaluation: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.
Olfactory Perception
The "fruity" aroma of esters like this compound is perceived through interactions with specific olfactory receptors in the nasal cavity.
Signaling Pathway of Fruity Esters
The perception of fruity esters is a complex process involving the binding of the volatile ester to olfactory receptors, which triggers a signaling cascade leading to the perception of smell in the brain. While the specific receptors for this compound are not fully characterized, the general pathway for ester perception is understood. Aliphatic esters are synthesized from alcohols and carboxylic acids, and their presence in fruits can be an honest signal of sugar content, as ripening is associated with an increase in alcohols.
Diagram: Olfactory Signaling Pathway for Esters
Caption: Simplified olfactory signal transduction pathway.
Safety and Regulatory Information
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its intended use as a flavoring agent. It is important to adhere to the recommended usage levels to ensure consumer safety.
Conclusion
This compound is a valuable tool in the creation of fruit-flavored food and beverage products. Its synthesis via the acetoacetic ester condensation is a well-established method, and its application at appropriate concentrations can significantly enhance the sensory profile of various consumer goods. The provided protocols offer a starting point for researchers and product developers to explore the potential of this versatile flavoring agent.
References
Ethyl 2-Acetylhexanoate: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-acetylhexanoate, a β-keto ester, is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group, allows for its elaboration into a wide array of heterocyclic and carbocyclic scaffolds of significant pharmacological interest. This document provides an overview of its application in the synthesis of bioactive molecules, with a focus on pyrazolone (B3327878) derivatives, and includes detailed experimental protocols and relevant biological data.
Chemical Reactivity and Applications
The structural features of this compound make it a prime candidate for a variety of chemical transformations. The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated to form a nucleophilic enolate, which can participate in alkylation and acylation reactions. Furthermore, the ketone and ester moieties are susceptible to condensation reactions with nucleophiles such as hydrazines, ureas, and amidines, providing access to a diverse range of heterocyclic systems.
One of the most prominent applications of β-keto esters like this compound in medicinal chemistry is in the synthesis of pyrazolone derivatives through the Knorr pyrazole (B372694) synthesis.[1][2][3] Pyrazolones are a class of heterocyclic compounds that form the core structure of many established and investigational drugs with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5]
Synthesis of Bioactive Pyrazolone Derivatives
A key example of the utility of this compound as a building block is the synthesis of 4-substituted-3-methyl-5-pyrazolone derivatives. By reacting this compound with hydrazine (B178648) or its derivatives, a cyclocondensation reaction is initiated, leading to the formation of the pyrazolone ring. The n-butyl group at the 4-position of the resulting pyrazolone, derived from the hexanoyl chain of the starting material, can be crucial for modulating the biological activity of the final compound.
Experimental Protocol: Synthesis of 4-Butyl-3-methyl-5-pyrazolone
This protocol describes the synthesis of 4-butyl-3-methyl-5-pyrazolone, a potential anti-inflammatory agent, from this compound and hydrazine hydrate (B1144303) via the Knorr pyrazole synthesis.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and ethanol (10 volumes).
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials and impurities.
-
Dry the purified 4-butyl-3-methyl-5-pyrazolone product in a vacuum oven.
Expected Yield: 75-85%
Biological Activity of Pyrazolone Derivatives
Pyrazolone-containing compounds have been extensively studied for their pharmacological effects, with a significant number of them acting as inhibitors of the cyclooxygenase (COX) enzymes.[6][7] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[8][9][10][11] Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6][12]
Quantitative Data on Pyrazolone Derivatives as COX Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference Drug) | COX-2 | 0.04 | >100 |
| Compound 5f (Pyrazolone derivative) | COX-2 | 1.50 | >10 |
| Compound 6f (Aminopyrazole derivative) | COX-2 | 1.15 | >10 |
| Compound 3k (Pyrazoline derivative) | COX-2 | <0.05 | >1 |
| Compound 3l (Pyrazoline derivative) | COX-2 | <0.05 | >1 |
Data for compounds 5f and 6f are from a study on pyrazole–pyridazine hybrids.[6] Data for compounds 3k and 3l are from a study on 1,3,5-trisubstituted pyrazolines.[13]
Visualizations
Synthetic Workflow for 4-Butyl-3-methyl-5-pyrazolone
Caption: Knorr synthesis of 4-butyl-3-methyl-5-pyrazolone.
Cyclooxygenase (COX) Signaling Pathway and Inhibition by Pyrazolones
Caption: Inhibition of the COX-2 pathway by pyrazolone derivatives.
Conclusion
This compound serves as a readily available and highly adaptable starting material for the synthesis of medicinally relevant compounds. Its application in the Knorr pyrazole synthesis provides a straightforward route to pyrazolone derivatives, a class of compounds with proven therapeutic potential, particularly as anti-inflammatory agents through the inhibition of COX enzymes. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of this versatile building block.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ju.edu.sa [ju.edu.sa]
- 13. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Preparation of High-Purity Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of high-purity Ethyl 2-acetylhexanoate. The described method involves the alkylation of ethyl acetoacetate (B1235776) with 1-bromobutane (B133212) using sodium ethoxide as a base, followed by purification via fractional distillation under reduced pressure. This protocol is designed to reliably yield the target compound in high purity (≥98%), suitable for applications in research, chemical synthesis, and as a reference standard in drug development. Detailed experimental procedures, data presentation in tabular format for clarity, and characterization methods are included.
Introduction
This compound, also known as ethyl 2-butylacetoacetate, is a valuable organic compound with applications as a flavoring agent and a versatile intermediate in organic synthesis. For its use in pharmaceutical and fine chemical industries, a high degree of purity is essential to ensure the integrity of subsequent reactions and the quality of the final products. The most common synthetic route involves the C-alkylation of the enolate of ethyl acetoacetate. This application note details a robust and reproducible laboratory procedure for the preparation and purification of this compound to a high-purity standard.
Chemical Reaction
The synthesis proceeds via the formation of the sodium salt of ethyl acetoacetate, which then acts as a nucleophile in a substitution reaction with 1-bromobutane.
Reaction Scheme:
Experimental Workflow
The overall process for the preparation of high-purity this compound is outlined in the workflow diagram below.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-acetylhexanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-acetylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the alkylation of ethyl acetoacetate (B1235776) with a butyl halide, typically 1-bromobutane (B133212), in the presence of a base.[1] This reaction, a variation of the acetoacetic ester synthesis, involves the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile to displace the bromide from 1-bromobutane, forming the desired C-C bond.
Q2: Which base is most effective for this synthesis?
A2: The choice of base is a critical parameter that can significantly impact the yield and purity of the final product. Sodium ethoxide is a classic and commonly used base for this transformation. Other bases such as sodium hydride (NaH) and potassium carbonate (K2CO3) can also be employed, each with its own advantages and disadvantages in terms of reactivity, handling, and side-product formation. A comparative analysis suggests that the selection should be based on the specific requirements of the reaction scale and desired purity.[2]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the specific reaction conditions. With optimized protocols using sodium ethoxide as a base, yields in the range of 69-72% have been reported. However, factors such as reaction time, temperature, and purity of reagents can influence the final outcome.
Q4: Can this synthesis be performed using enzymatic methods?
A4: While direct enzymatic synthesis of this compound is not widely reported, related enzymatic esterification reactions have been optimized. For instance, the enzymatic synthesis of other esters has been studied, achieving high conversions under optimized conditions of temperature, reaction time, and enzyme loading.[3][4] This suggests that a biocatalytic approach could be a potential "green" alternative to traditional chemical synthesis, though it would require significant methods development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: Sodium ethoxide is hygroscopic and can decompose upon exposure to moisture. 2. Impure Reagents: Contaminants in ethyl acetoacetate or 1-bromobutane can interfere with the reaction. 3. Incomplete Reaction: Insufficient reaction time or temperature may lead to low conversion. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried. 2. Purify starting materials before use. Distillation is recommended for liquid reagents. 3. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Formation of Side Products | 1. O-alkylation vs. C-alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to the formation of an ether byproduct.[5] 2. Dialkylation: The product, this compound, still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time, especially if an excess of base and/or alkylating agent is used. 3. Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid and other byproducts. | 1. Optimize reaction conditions to favor C-alkylation. Generally, polar aprotic solvents and counterions that favor a "tighter" ion pair (like Li+) can promote C-alkylation. For this synthesis, the established protocols with sodium ethoxide in ethanol (B145695) are generally effective. 2. Use a stoichiometric amount of base and a slight excess of the alkylating agent. Add the alkylating agent slowly to the enolate solution to minimize local excesses. 3. Maintain a controlled temperature and add the base to the ethyl acetoacetate solution at a low temperature before adding the alkylating agent. |
| Difficult Purification | 1. Incomplete removal of base: Residual base can complicate the work-up and distillation. 2. Emulsion formation during work-up: The presence of salts and unreacted starting materials can lead to the formation of stable emulsions. 3. Close boiling points of product and impurities: Unreacted 1-bromobutane or side products may have boiling points close to that of this compound, making separation by distillation challenging. | 1. Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) before extraction. 2. Use a brine wash (saturated NaCl solution) to break up emulsions. 3. Use fractional distillation with a good quality distillation column. Analyze fractions by GC to ensure purity. |
Data Presentation
Comparison of Bases for Acetoacetic Ester Synthesis
| Base | Advantages | Disadvantages | Typical Reaction Conditions |
| Sodium Ethoxide (NaOEt) | - Classic and well-documented for this reaction. - Generally provides good yields. | - Hygroscopic and sensitive to moisture. - Can promote side reactions if not used carefully. | Ethanolic solution, reflux temperature. |
| Sodium Hydride (NaH) | - Strong, non-nucleophilic base. - Drives the enolate formation to completion. | - Flammable solid, requires careful handling (use as a mineral oil dispersion). - Generates flammable hydrogen gas. | Anhydrous aprotic solvent (e.g., THF, DMF), 0°C to room temperature. |
| Potassium Carbonate (K2CO3) | - Milder, less hazardous, and more economical base. - Easier to handle than NaOEt or NaH. | - Slower reaction rates, may require higher temperatures or longer reaction times. - May result in lower yields compared to stronger bases. | Polar aprotic solvent (e.g., DMF, acetone), elevated temperatures. |
This table provides a qualitative comparison. Optimal conditions and yields are substrate-dependent and require experimental optimization.[2]
Experimental Protocols
Synthesis of this compound via Alkylation of Ethyl Acetoacetate
This protocol is adapted from established procedures for the alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
1-Bromobutane
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dilute acetic acid
Procedure:
-
Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate to the cooled sodium ethoxide solution with stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, slowly add 1-bromobutane to the reaction mixture.
-
Reaction: Once the addition of 1-bromobutane is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by adding dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the diethyl ether by distillation. Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
References
Common side products in the synthesis of Ethyl 2-acetylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-acetylhexanoate. The following information addresses common side products and offers guidance on optimizing reaction conditions to maximize the yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and well-established method for synthesizing this compound is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate (B1235776) with a suitable butylating agent, typically 1-bromobutane (B133212), in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of a resonance-stabilized enolate of ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Q2: What are the most common side products observed in this synthesis?
During the synthesis of this compound, several side products can form, reducing the overall yield and complicating purification. The primary side products include:
-
O-alkylated product: Ethyl 3-butoxy-2-butenoate
-
Dialkylated product: Ethyl 2-acetyl-2-butylhexanoate
-
Self-condensation product (Claisen condensation): Ethyl 2-acetyl-3-oxobutanoate
-
Unreacted starting materials: Ethyl acetoacetate and 1-bromobutane
Q3: How can I minimize the formation of the O-alkylated side product?
The formation of the O-alkylated product versus the desired C-alkylated product is influenced by several factors. To favor C-alkylation and minimize O-alkylation, consider the following:
-
Solvent: Protic solvents, which can solvate the oxygen atom of the enolate through hydrogen bonding, tend to favor C-alkylation. Ethanol (B145695) is a common choice. Polar aprotic solvents can lead to a higher proportion of the O-alkylated product.
-
Counter-ion: Smaller cations like Li⁺ associate more tightly with the oxygen of the enolate, sterically hindering O-alkylation and thus promoting C-alkylation. Larger cations like K⁺ can favor O-alkylation. When using sodium ethoxide, the sodium cation provides a good balance.
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, generally favor C-alkylation. 1-bromobutane is a suitable choice for this synthesis.
Q4: What causes the formation of the dialkylated product, and how can it be prevented?
The monoalkylated product, this compound, still possesses an acidic α-hydrogen and can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of 1-bromobutane to yield the dialkylated product, Ethyl 2-acetyl-2-butylhexanoate. To minimize dialkylation:
-
Stoichiometry: Use a strict 1:1 molar ratio of the ethyl acetoacetate enolate to the alkylating agent (1-bromobutane).
-
Reaction Conditions: Adding the alkylating agent slowly to the enolate solution can help to ensure that it reacts with the initially formed enolate before a significant amount of the monoalkylated product can be deprotonated and react further.
Q5: Is self-condensation of ethyl acetoacetate a significant issue?
Self-condensation of ethyl acetoacetate, a Claisen condensation reaction, is generally not a major side reaction under the typical conditions for acetoacetic ester synthesis. This is because the α-protons of the β-ketoester are significantly more acidic (pKa ≈ 11) than the α-protons of a simple ester like ethyl acetate. Therefore, the ethyl acetoacetate is almost completely converted to its enolate form by the base, leaving very little unreacted electrophilic starting material for the enolate to attack.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Significant formation of side products (O-alkylation, dialkylation). - Loss of product during workup and purification. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Optimize reaction conditions to minimize side product formation (see FAQs and tables below). - Perform careful extraction and distillation procedures. |
| High Percentage of O-Alkylated Product | - Use of a polar aprotic solvent. - Presence of a large counter-ion (e.g., K⁺). | - Use a protic solvent like absolute ethanol. - Use sodium ethoxide as the base to provide the Na⁺ counter-ion. |
| Significant Amount of Dialkylated Product | - Excess of alkylating agent (1-bromobutane). - Prolonged reaction time at elevated temperatures after the initial alkylation. | - Use a 1:1 molar ratio of the enolate to 1-bromobutane. - Add the 1-bromobutane dropwise to the reaction mixture. - Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Presence of Unreacted Ethyl Acetoacetate | - Insufficient base. - Incomplete reaction. | - Ensure a stoichiometric amount of sodium ethoxide is used to fully deprotonate the ethyl acetoacetate. - Increase the reaction time or temperature as needed, while monitoring for side product formation. |
| Claisen Condensation Product Detected | - This is generally a minor byproduct. | - The high acidity of ethyl acetoacetate minimizes this side reaction. If it becomes problematic, ensure complete and rapid formation of the enolate before adding the alkylating agent. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected impact of key reaction parameters on the product distribution in the synthesis of this compound. Precise quantitative data can vary based on the specific experimental setup.
| Parameter | Condition | Desired Product Yield (this compound) | O-Alkylation | Dialkylation |
| Base | Sodium Ethoxide (NaOEt) | Good | Moderate | Moderate |
| Potassium t-butoxide (KOtBu) | Moderate | Higher | Higher | |
| Solvent | Ethanol (Protic) | Good | Lower | Moderate |
| Dimethylformamide (DMF) (Aprotic) | Moderate | Higher | Moderate | |
| Alkylating Agent | 1-Bromobutane | Good | Moderate | Moderate |
| 1-Iodobutane | Potentially Higher | Lower | Potentially Higher | |
| Temperature | Reflux in Ethanol | Good | May Increase | May Increase |
| Room Temperature | Slower Reaction | Lower | Lower |
Note: This table provides a qualitative summary based on established principles of organic chemistry. Actual yields will depend on the specific experimental protocol.
Experimental Protocols
Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is adapted from a general procedure for the alkylation of ethyl acetoacetate.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetoacetate
-
1-Bromobutane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
5% Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas, so it must be performed in a well-ventilated fume hood. If the reaction becomes too vigorous, the flask can be cooled in an ice bath. Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol is obtained.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise with stirring.
-
Alkylation: Heat the solution to a gentle reflux. Add 68.5 g (0.5 mol) of 1-bromobutane dropwise from the dropping funnel over a period of approximately 1 hour.
-
Reaction Completion: Continue to reflux the mixture with stirring for 2-3 hours, or until the reaction mixture is neutral to moist litmus (B1172312) paper, indicating the consumption of the base.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 250 mL of water.
-
Separate the aqueous layer and extract it twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them sequentially with 50 mL of 5% hydrochloric acid, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure. The expected boiling point is approximately 112-114 °C at 15 mmHg. A typical yield for this type of reaction is in the range of 60-70%.
-
Mandatory Visualization
Below is a diagram illustrating the main reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Reaction scheme for this compound synthesis and its side products.
Technical Support Center: Purification of Ethyl 2-acetylhexanoate by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of Ethyl 2-acetylhexanoate by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound? A1: this compound is a colorless, clear liquid with a fruity, wine-like aroma.[1][2] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][2] Key properties are summarized in the table below.
Q2: What is the atmospheric boiling point of this compound and why is vacuum distillation recommended? A2: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 221-224°C.[3][4][5][6] Distillation at this high temperature can risk thermal degradation or decomposition of the product.[7] Vacuum distillation is highly recommended as it lowers the boiling point, allowing for purification at a lower temperature, which preserves the integrity of the compound.[8]
Q3: What are the common impurities in a crude sample of this compound? A3: Impurities largely depend on the synthesis method. A common route is the reaction of ethyl acetoacetate (B1235776) with 1-bromobutane.[2] Potential impurities from this synthesis can include unreacted starting materials (ethyl acetoacetate, 1-bromobutane), the base used as a catalyst (e.g., sodium ethoxide), and solvents. Side-products from unintended reactions may also be present.
Q4: What safety precautions should be taken during the distillation of this compound? A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The distillation should be performed in a well-ventilated fume hood.[1] Care should be taken to avoid contact with skin and eyes.[1] When performing vacuum distillation, it is crucial to use glassware rated for vacuum applications and to check for any cracks or defects to prevent implosion. A safety shield should be used around the apparatus.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [4][6] |
| Molecular Weight | 186.25 g/mol | [6][9] |
| Boiling Point | 221-224°C @ 760 mmHg | [3][4][5][6] |
| Density | 0.949 - 0.959 g/cm³ @ 20°C | [2][3] |
| Refractive Index | 1.425 - 1.435 @ 20°C | [3][5] |
| Flash Point | ~89°C (192°F) | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol | [2][3] |
Troubleshooting Guide
Problem: The distillation is proceeding unevenly with violent bumping.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution: Ensure you have added boiling chips or a magnetic stir bar to the distillation flask before heating.[7] If using a stir bar, ensure the stirring is adequate but not so vigorous as to disrupt the vapor-liquid equilibrium.
Problem: The vacuum pump is running, but I cannot achieve the target low pressure.
-
Possible Cause 1: Leaks in the distillation apparatus. This is the most common cause of poor vacuum.[10][11]
-
Solution 1: Check all glass joints, seals, and tubing connections. Ensure joints are properly sealed with vacuum grease. An ultrasonic leak detector or applying a small amount of a volatile solvent like acetone (B3395972) to suspected leak points (while monitoring the vacuum gauge for fluctuations) can help identify leaks.
-
Possible Cause 2: The vacuum pump is performing poorly.
-
Solution 2: Check the vacuum pump oil. It may be contaminated and require changing.[10][12] Ensure the cold trap is properly filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the pump.
Problem: The product in the distillation flask is turning dark, or there is a burnt smell.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition of the product.[7][10]
-
Solution: Immediately reduce or remove the heat. Improve the vacuum to a lower pressure, which will subsequently lower the boiling point of the compound and allow distillation to proceed at a safer temperature.[8][10]
Problem: No distillate is being collected in the receiving flask.
-
Possible Cause 1: The heating temperature is too low.[7]
-
Solution 1: Gradually increase the temperature of the heating mantle to supply enough energy for the liquid to reach its boiling point at the current pressure.
-
Possible Cause 2: The condenser is too efficient, or the insulation is inadequate, causing the vapor to condense and return to the distillation flask before reaching the receiving flask (refluxing).
-
Solution 2: Ensure the thermometer bulb is placed correctly (just below the side arm leading to the condenser) to get an accurate reading of the vapor temperature. You may need to insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.
Problem: The collected distillate is impure, showing poor separation.
-
Possible Cause 1: The distillation rate is too fast.[7]
-
Solution 1: Reduce the heating rate. A slower distillation allows for better equilibrium between the liquid and vapor phases in the fractionating column, leading to a more efficient separation.
-
Possible Cause 2: The fractionating column is not efficient enough for the separation.
-
Solution 2: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates and improve separation efficiency.[7]
Experimental Protocol: Vacuum Distillation of this compound
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus using clean, dry, and crack-free glassware.
- The setup should consist of a round-bottom flask, a heating mantle, a magnetic stirrer and stir bar (or boiling chips), a fractionating column (e.g., Vigreux), a distillation head with a port for a thermometer, a condenser, a vacuum take-off adapter (cow-type or similar to allow for fraction collection), and receiving flasks.
- Connect the condenser to a circulating cold water source.
- Connect the vacuum take-off adapter to a cold trap, which is then connected to a vacuum pump. A manometer or vacuum gauge should be placed between the trap and the pump to monitor the system pressure.
2. Procedure:
- Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
- Add a magnetic stir bar or fresh boiling chips.
- Assemble the glassware, lightly greasing all ground-glass joints to ensure an airtight seal.
- Begin the flow of cold water through the condenser.
- Turn on the magnetic stirrer (if used).
- Slowly turn on the vacuum pump to gradually evacuate the system to the desired pressure.
- Once the pressure is stable, begin heating the distillation flask gently with the heating mantle.
- Monitor the temperature and pressure. Collect a "forerun" fraction, which will contain any low-boiling impurities.
- When the temperature stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main product fraction.
- Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the risk of peroxide formation and explosion.
- Remove the heating mantle and allow the system to cool to room temperature.
- Slowly and carefully release the vacuum before turning off the pump.
- Disassemble the apparatus.
Mandatory Visualization
Caption: Troubleshooting workflow for distillation issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (1540-29-0) for sale [vulcanchem.com]
- 3. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
- 4. americanelements.com [americanelements.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. njhjchem.com [njhjchem.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. agilent.com [agilent.com]
Preventing hydrolysis of Ethyl 2-acetylhexanoate during workup
Technical Support Center: Ethyl 2-acetylhexanoate
Topic: Preventing Hydrolysis of this compound During Workup
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols to minimize the hydrolysis of this compound, a β-keto ester, during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
This compound is a β-keto ester. The presence of the ketone group at the beta position relative to the ester makes the ester's carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is readily catalyzed by both acidic and basic conditions.[1][2]
Q2: What are the common side products of hydrolysis?
The initial product of hydrolysis is 2-acetylhexanoic acid, the corresponding β-keto acid. These types of acids are often unstable and can subsequently undergo decarboxylation (loss of CO₂), especially when heated, to yield 2-heptanone (B89624).[2] The presence of 2-heptanone in your final product is a strong indicator that hydrolysis and subsequent decarboxylation have occurred.
Q3: What general conditions should be strictly avoided during the workup of β-keto esters?
To prevent degradation, avoid the following conditions:
-
Strong Acids and Bases: Both act as catalysts for hydrolysis.[1][3]
-
Elevated Temperatures: Higher temperatures significantly accelerate the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[1][3]
-
Prolonged Exposure to Water: Since water is a reactant in hydrolysis, extended contact times with aqueous layers during extraction should be minimized.[3]
Q4: How does pH impact the stability of this compound?
The stability of the ester is highly pH-dependent.
-
Acidic Conditions (pH < 6): Promote rapid hydrolysis.
-
Neutral Conditions (pH ≈ 7): Generally acceptable, but hydrolysis can still occur, especially with heat or prolonged exposure.[1]
-
Basic Conditions (pH > 8): Promote rapid saponification (base-mediated hydrolysis).[1] It is best to work under mildly acidic to neutral conditions (pH 6-7.5) and always at low temperatures.[3]
Q5: What are the recommended quenching and washing solutions?
-
Quenching: Use a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). It is a mild acid, effective at neutralizing common organometallic reagents or bases without creating strongly acidic conditions that would promote hydrolysis.[4]
-
Washing: A wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) can neutralize residual acid, followed by a wash with cold brine (saturated aq. NaCl) to remove excess water before drying.[5]
Troubleshooting Guide
Problem: Low yield of this compound and/or presence of 2-heptanone impurity detected by NMR or GC-MS.
| Potential Cause | Evidence | Recommended Solution |
| Harsh Acidic Conditions | The reaction was quenched with a strong acid (e.g., 1M HCl), or the aqueous layer's pH is below 5 during workup. | Quench the reaction mixture by pouring it into a cold (0°C) saturated aqueous solution of NH₄Cl.[4] Neutralize any remaining acid with a cold, saturated NaHCO₃ wash.[5] |
| Harsh Basic Conditions | A strong base (e.g., NaOH, K₂CO₃) was used in the aqueous wash, leading to saponification. | Avoid strong bases for washing. If neutralization is needed, use a weak base like cold, saturated aqueous NaHCO₃ and minimize contact time. |
| Elevated Temperatures | The reaction was not cooled before quenching, or the solvent was removed via rotary evaporation at a high bath temperature (>40°C). | Always cool the reaction mixture to 0°C before adding any aqueous solution.[3] During solvent removal, use a water bath temperature of 30°C or lower and efficient vacuum to minimize thermal stress on the compound. |
| Excess Water Present | Solvents were not anhydrous, or the drying step after extraction was insufficient. | Ensure all solvents are anhydrous and that glassware is thoroughly dried before use.[3] Use a sufficient amount of a drying agent like anhydrous Na₂SO₄ or MgSO₄ and allow adequate time for drying before filtration. |
Quantitative Data Summary
The rate of hydrolysis is highly dependent on both pH and temperature. The following table provides an illustrative summary of the stability of a typical β-keto ester under various conditions.
Table 1: Influence of pH and Temperature on β-Keto Ester Stability
| Condition | pH Range | Temperature (°C) | Approximate Stability | Notes |
| Strongly Acidic | < 3 | 25 | Very Low (Minutes) | Rapid hydrolysis and subsequent decarboxylation.[1] |
| Mildly Acidic | 4 - 6 | 25 | Moderate | Generally the most stable range for workup if kept cold.[1] |
| Neutral | ~ 7 | 25 | Moderate | Hydrolysis is slower but still occurs.[1] |
| Mildly Basic | 8 - 10 | 25 | Low | Base-catalyzed hydrolysis is efficient. |
| Strongly Basic | > 11 | 25 | Very Low (Minutes) | Rapid saponification will occur.[1] |
| Any pH | Any | > 50 | Very Low | Elevated temperatures drastically accelerate degradation across all pH levels.[3] |
Detailed Experimental Protocol
Recommended Protocol for a Mild Aqueous Workup
This protocol is designed to isolate this compound while minimizing hydrolysis.
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel in an ice-water bath to an internal temperature of 0-5°C.
-
Quenching: Slowly transfer the cold reaction mixture to a separatory funnel containing a cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). The volume of the NH₄Cl solution should be approximately equal to the volume of the reaction mixture.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Keep the organic extracts cold throughout the process. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Wash the organic layer one final time with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.
-
Solvent Removal:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C. Applying a higher vacuum is preferable to increasing the temperature.
-
Visualizations
Below are diagrams illustrating the chemical pathways leading to degradation and a recommended workflow for making decisions during the workup process.
Figure 1: Acid and Base-Catalyzed Hydrolysis Pathways.
Figure 2: Recommended Workup Decision Workflow.
References
Technical Support Center: Optimizing the Alkylation of Ethyl 2-Acetylhexanoate
Welcome to the Technical Support Center for the Alkylation of Ethyl 2-Acetylhexanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of this compound, presented in a question-and-answer format.
Q1: Why is my yield of the alkylated product consistently low?
A1: Low yields in the alkylation of this compound can stem from several factors. The most common issues include incomplete deprotonation, side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The acidity of the α-hydrogen in this compound is crucial for enolate formation. If the base used is not strong enough or is not fresh, deprotonation will be incomplete, leading to a significant amount of unreacted starting material.
-
Side Reactions: Competing reactions such as O-alkylation, dialkylation, and hydrolysis of the ester can significantly reduce the yield of the desired C-alkylated product.[1]
-
Reaction Conditions: Factors such as temperature, solvent, and reaction time play a critical role. For instance, excessively high temperatures can promote side reactions, while insufficient time will lead to an incomplete reaction.
Q2: I am observing a significant amount of O-alkylated byproduct. How can I favor C-alkylation?
A2: The competition between C-alkylation and O-alkylation is a common challenge in the alkylation of β-keto esters.[1] Several factors influence the regioselectivity of the reaction:
-
Solvent: Protic solvents, like ethanol (B145695), can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and therefore promotes C-alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[1]
-
Counter-ion: Smaller cations (e.g., Li⁺) associate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and favoring the C-alkylated product. Larger, less coordinating cations (e.g., K⁺) can lead to a higher proportion of the O-alkylated product.[1]
-
Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, tend to react at the "harder" oxygen atom of the enolate, leading to O-alkylation. "Softer" electrophiles, like alkyl iodides, preferentially react at the "softer" carbon atom, favoring C-alkylation.[2][3]
Q3: My product mixture contains a noticeable amount of dialkylated product. How can I prevent this?
A3: Dialkylation occurs when the mono-alkylated product, which still possesses an acidic proton, undergoes a second alkylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the base and the alkylating agent. A common approach is to use approximately 1.05 to 1.1 equivalents of the β-keto ester.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event on the newly formed product.
-
Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can allow for the complete and rapid formation of the enolate before the addition of the alkylating agent, which can sometimes provide better control over mono-alkylation compared to alkoxide bases in alcohol solvents where equilibria are present.
Q4: The purification of my product is difficult, and I see multiple spots on my TLC plate. What are the likely impurities?
A4: Multiple spots on a TLC plate can indicate the presence of starting material, the desired product, and various side products. Common impurities include:
-
Unreacted this compound.
-
The O-alkylated isomer.
-
The dialkylated product.
-
Products from the hydrolysis of the ester group, especially if the workup is not carefully controlled.[4]
-
Byproducts from reactions with the solvent.
Careful monitoring of the reaction by TLC and optimizing the reaction conditions to minimize side products are crucial. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q5: What is the best base to use for the alkylation of this compound?
A5: The choice of base depends on the specific requirements of your synthesis.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is a classic and effective choice, especially since it matches the ester group of the substrate, thus avoiding transesterification.[5][6][7] It is crucial to use anhydrous ethanol and freshly prepared sodium ethoxide.
-
Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester. This can lead to cleaner reactions with less unreacted starting material. However, NaH is highly reactive and requires careful handling under an inert atmosphere.[1]
Q6: Which solvent is most suitable for this reaction?
A6: The choice of solvent can significantly impact the reaction outcome.
-
Ethanol: When using sodium ethoxide, ethanol is the solvent of choice to prevent transesterification.
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF): These are common choices when using sodium hydride. DMF is a polar aprotic solvent that can accelerate S(_N)2 reactions, but it may also favor O-alkylation to a greater extent than less polar solvents like THF.
Q7: What type of alkylating agent should I use?
A7: The reactivity of the alkylating agent follows the general trend for S(_N)2 reactions: I > Br > Cl.[6] Primary alkyl halides are ideal. Secondary alkyl halides may give lower yields due to competing elimination reactions, and tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[1][6]
Q8: At what temperature should I run the reaction?
A8: The optimal temperature depends on the specific reactants and solvent.
-
Enolate Formation: This is often carried out at 0°C to control the exothermic reaction, especially when using a strong base like NaH.
-
Alkylation: The alkylation step is typically performed at room temperature or with gentle heating (e.g., refluxing THF or ethanol) to drive the reaction to completion. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature and time.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Illustrative Yield (Analogous System) |
| Base | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Hydride (NaH) in THF | NaH may provide a more complete reaction due to irreversible deprotonation. NaOEt is a classic, effective method. | Diethyl methylmalonate: 83% (K₂CO₃ in DMF) |
| Solvent | Ethanol (protic) | THF (polar aprotic) | Ethanol favors C-alkylation by solvating the oxygen of the enolate. THF is a good general-purpose solvent for NaH. | Alkylation of β-keto esters with KOH in toluene (B28343) can give good to excellent yields.[8] |
| Alkylating Agent | Alkyl Iodide | Alkyl Bromide | Alkyl iodides are more reactive and will generally lead to faster reaction rates and potentially higher yields. | Not specified for this substrate. |
| Temperature | Room Temperature | Reflux | Refluxing can increase the reaction rate but may also promote side reactions. The optimal temperature should be determined empirically. | Not specified for this substrate. |
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is adapted from standard procedures for the alkylation of β-keto esters.[2][5][6][7]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 eq.) in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to 0°C in an ice bath. To this, add this compound (1.0 eq.) dropwise with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.0-1.1 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride in THF
This protocol is based on general procedures for alkylation using sodium hydride.[1]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the THF suspension of NaH to 0°C. Add this compound (1.0 eq.) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.0-1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. Gentle heating may be required.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters - ProQuest [proquest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in Ethyl 2-acetylhexanoate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Ethyl 2-acetylhexanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My conversion rate for the alkylation of ethyl acetoacetate (B1235776) is lower than expected. What are the common causes?
A1: Low conversion in the alkylation of ethyl acetoacetate is often due to several factors. Firstly, the presence of moisture in the reaction is a primary concern. Water can react with the sodium ethoxide base, reducing its efficacy in deprotonating the ethyl acetoacetate. Secondly, the strength and stoichiometry of the base are critical. An insufficient amount of base will lead to incomplete deprotonation of the starting material. Lastly, the reaction temperature and time may not be optimal for your specific setup.
To troubleshoot, ensure all glassware is thoroughly dried and use an anhydrous solvent. It is also crucial to use at least a full equivalent of a strong base like sodium ethoxide. If conversion is still low, consider increasing the reaction time or temperature, while monitoring the reaction progress by thin-layer chromatography (TLC).
Q2: I am observing the formation of side products in my Claisen condensation reaction. How can I minimize these?
A2: Side product formation in a Claisen condensation is typically due to competing reactions. If you are using a base with a different alkoxide than your ester (e.g., methoxide (B1231860) with an ethyl ester), you can get transesterification products.[1] The use of hydroxide (B78521) bases should be avoided as they can cause irreversible hydrolysis of the ester to a carboxylate.[1] Self-condensation of the starting esters can also occur, leading to a mixture of products.
To minimize side reactions, use a base with the same alkoxide as your ester (e.g., sodium ethoxide for ethyl esters). Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used to favor the desired crossed Claisen condensation.[2]
Q3: My reaction appears to have stalled, and I see unreacted starting material. What steps can I take?
A3: A stalled reaction can be due to several factors. The base may have been consumed by moisture or other acidic impurities. The reaction temperature might be too low, or the reaction may simply require more time to reach completion. The formation of a precipitate (sodium bromide in the case of alkylation with butyl bromide) can also sometimes hinder effective stirring and slow down the reaction.
To address this, you can try adding a fresh portion of the base. Increasing the reaction temperature and ensuring vigorous stirring can also help to drive the reaction to completion. Monitoring the reaction by TLC is essential to determine if the reaction is progressing.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the conversion rate of this compound synthesis.
Table 1: Alkylation of Ethyl Acetoacetate with Butyl Bromide
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base (Sodium Ethoxide) | 0.9 equivalents | 1.1 equivalents | 1.1 equivalents | Using a stoichiometric or slight excess of base is crucial for complete deprotonation of ethyl acetoacetate, leading to higher conversion. |
| Temperature | Room Temperature | 80°C (Reflux) | 80°C (Reflux) | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2 hours | 2 hours | 6-10 hours | Sufficient reaction time is necessary for the reaction to go to completion.[1] |
| Solvent | Anhydrous Ethanol (B145695) | Anhydrous Ethanol | Anhydrous Ethanol | The absence of water is critical to prevent base deactivation. |
| Conversion Rate (%) | Low (<50%) | Moderate (50-70%) | High (>70%) | Optimal conditions lead to significantly higher conversion rates. |
Table 2: Crossed Claisen Condensation of Ethyl Acetate (B1210297) and Ethyl Hexanoate (B1226103)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Hydroxide | Sodium Ethoxide | Sodium Hydride (NaH) | The choice of base is critical to avoid side reactions like hydrolysis and transesterification.[1] NaH can drive the reaction to completion.[2] |
| Temperature | 50°C | 78°C (Reflux) | 78°C (Reflux) | Refluxing is often necessary to achieve a reasonable reaction rate. |
| Reactant Ratio (EtOAc:EtHex) | 1:1 | 2:1 | 2:1 | Using an excess of the more readily available ester can favor the desired crossed condensation. |
| Conversion Rate (%) | Very Low (<10%) | Moderate (40-60%) | High (>80%) | Stronger, non-nucleophilic bases can significantly improve the conversion rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Ethyl Acetoacetate
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Ethyl acetoacetate
-
n-Butyl bromide
-
Sodium metal
-
Absolute ethanol
-
Calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent).
-
Alkylation: Heat the mixture to a gentle reflux and add n-butyl bromide (1.1 equivalents) dropwise over a period of about two hours.
-
Reaction Monitoring: Continue refluxing and stirring until the reaction mixture is neutral to moist litmus (B1172312) paper (typically 6-10 hours).
-
Work-up: Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.
-
Purification: Remove the ethanol by distillation. The crude product can be purified by vacuum distillation to yield this compound (boiling point 112-117°C at 16 mm Hg). The expected yield is 69-72%.[1]
Protocol 2: Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Ethyl acetate
-
Ethyl hexanoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C and slowly add ethyl acetate (2 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Condensation: Cool the reaction mixture back to 0°C and add ethyl hexanoate (1 equivalent) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench with 1 M HCl until the solution is acidic.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the alkylation of ethyl acetoacetate.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Key parameter relationships affecting conversion rate.
References
Technical Support Center: Identification of Impurities in Ethyl 2-acetylhexanoate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in Ethyl 2-acetylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include ethyl acetate, ethanol, and ethyl hexanoate.
-
Byproducts of Synthesis: The Claisen condensation is a common method for synthesizing β-keto esters like this compound. Potential byproducts from this reaction include ethyl acetoacetate (B1235776) (from the self-condensation of ethyl acetate) and other esters formed from side reactions.
-
Degradation Products: this compound can undergo hydrolysis, especially in the presence of moisture, leading to the formation of acetic acid, hexanoic acid, and ethanol.
-
Residual Solvents: Solvents used during synthesis or purification, such as diethyl ether or butanol, may be present in trace amounts.
Q2: An unexpected peak has appeared in my chromatogram. How can I tentatively identify it?
A2: To tentatively identify an unknown peak, you should:
-
Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight of the compound.
-
Examine Fragmentation Patterns: The fragmentation pattern provides structural information. For example, a prominent peak at m/z 45 is indicative of an ethoxy group ([CH3CH2O]+), while a peak at m/z 43 can suggest an acetyl group ([CH3CO]+). The loss of 18 amu can indicate the presence of an alcohol due to the loss of a water molecule.[1][2]
-
Compare with Libraries: Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for potential matches.
-
Consider Potential Impurities: Relate the potential identity to the known chemistry of this compound synthesis and degradation as listed in Q1.
Q3: My baseline is noisy. What are the possible causes and solutions?
A3: A noisy baseline in GC-MS analysis can be caused by several factors:
-
Contaminated Carrier Gas: Impurities in the helium or hydrogen carrier gas can lead to a noisy baseline. Ensure high-purity gas is used and that gas purifiers are functioning correctly.
-
Column Bleed: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising and noisy baseline. Operate within the recommended temperature range for your column.
-
Septum Bleed: Particles from the injection port septum can enter the column. Use high-quality septa and replace them regularly.
-
Contamination in the GC System: Contamination in the injector, detector, or the column itself can contribute to a noisy baseline. Regular maintenance and cleaning are crucial.
Q4: I am observing peak tailing for my this compound peak. What should I do?
A4: Peak tailing, where the peak is asymmetrically skewed towards the end, can be caused by:
-
Active Sites in the System: Active sites in the injector liner, column, or connections can interact with the analyte. Using deactivated liners and columns is recommended.
-
Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Inappropriate Temperature: A low injector or column temperature can cause slow vaporization and lead to tailing. Ensure your temperature settings are optimized.
-
Column Degradation: Over time, the stationary phase of the column can degrade. Trimming a small portion from the front of the column or replacing the column may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No peaks observed | Syringe issue (blocked or not drawing sample) | Check the syringe for blockage and ensure it is drawing and dispensing the sample correctly. |
| Injection port leak | Perform a leak check on the injection port. | |
| Incorrect GC-MS parameters | Verify the injection temperature, oven program, and mass spectrometer settings. | |
| Poor peak resolution | Inappropriate GC column | Ensure you are using a column with a suitable stationary phase for ester analysis (e.g., a mid-polarity phase). |
| Suboptimal oven temperature program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. | |
| Carrier gas flow rate is too high or low | Optimize the carrier gas flow rate for your column dimensions. | |
| Ghost peaks (peaks appearing in blank runs) | Carryover from a previous injection | Run a solvent blank after a concentrated sample to check for carryover. If present, clean the syringe and injector. |
| Contaminated solvent | Use high-purity solvents for sample preparation and blanks. | |
| Inconsistent retention times | Fluctuations in carrier gas flow rate | Check for leaks in the gas lines and ensure the pressure regulator is stable. |
| Changes in oven temperature | Verify the stability and accuracy of the GC oven temperature. | |
| Column degradation | A degraded column can lead to shifting retention times. |
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a batch of this compound, as determined by GC-MS. The relative percentage is calculated based on the total ion chromatogram (TIC) peak areas.
| Impurity | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| Ethanol | 3.25 | 31, 45, 46 | 0.15 |
| Ethyl Acetate | 4.88 | 43, 61, 88 | 0.25 |
| Ethyl Butyrate | 7.92 | 43, 71, 88, 116 | 0.05 |
| Ethyl Hexanoate | 10.54 | 88, 101, 115, 144 | 0.30 |
| Ethyl Acetoacetate | 11.21 | 43, 88, 130 | 0.10 |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as high-purity dichloromethane (B109758) or ethyl acetate.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
GC-MS Method Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 350 amu
Visualizations
Caption: Workflow for GC-MS analysis of impurities.
Caption: Potential sources of impurities.
References
Stability and storage conditions for Ethyl 2-acetylhexanoate
Technical Support Center: Ethyl 2-acetylhexanoate
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is room temperature.[4][5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][6] The storage area should be shaded and away from direct sunlight.[1]
Q2: How stable is this compound under recommended storage conditions?
A2: this compound is considered stable under the recommended storage conditions outlined above.[3][7][8] However, like many organic compounds, its stability can be compromised by exposure to incompatible substances or adverse environmental conditions over extended periods.
Q3: What materials or chemicals are incompatible with this compound?
A3: this compound should be stored away from strong oxidizing agents.[9] Contact with strong acids or bases should also be avoided, as they can catalyze hydrolysis of the ester group.
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color from colorless or pale yellow to a darker shade, the formation of precipitates, or a noticeable change in odor. For a definitive assessment of purity, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: What are the known degradation pathways for this compound?
A5: As a β-keto ester, this compound is susceptible to a few primary degradation pathways.[10] The most common are hydrolysis of the ester linkage, typically catalyzed by acid or base, to form 2-acetylhexanoic acid and ethanol, and subsequent decarboxylation (loss of CO₂) of the resulting β-keto acid, especially upon heating, to yield heptan-2-one.[11] It is also sensitive to oxidation, which can lead to various degradation products.[10]
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature, in a cool place | [1][2][4][5] |
| Atmosphere | Store in a dry, well-ventilated area | [1][2][3] |
| Container | Tightly closed/sealed container | [1][2][5] |
| Light | Store in a shaded area, away from direct sunlight | [1] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | [9] |
| Handling | Keep away from heat, sparks, and open flames | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid/oil | [2][5][6] |
| Molecular Formula | C₁₀H₁₈O₃ | [4][7] |
| Molecular Weight | 186.25 g/mol | [4][12] |
| Boiling Point | 221-224 °C at 760 mmHg | [2][13][14] |
| Melting Point | 14 °C | [2][8] |
| Flash Point | ~83 - 89 °C | [2][8][9][13] |
| Density | ~0.95 g/cm³ at 20-25 °C | [6][9][14] |
| Vapor Pressure | 0.107 mmHg at 25 °C | [6][8][9] |
| Solubility | Insoluble in water; soluble in chloroform, methanol, and most organic solvents | [4][6] |
Troubleshooting Guides
Issue 1: The compound has changed color or developed an unusual odor.
-
Possible Cause: This may indicate oxidation or decomposition due to improper storage, such as exposure to air (oxygen), light, or contaminants.[10]
-
Recommended Action:
-
Do not use the compound in a critical experiment without first verifying its purity.
-
Perform a purity analysis using an appropriate technique (e.g., GC-MS, NMR).
-
If the compound is found to be impure, consider purification (e.g., distillation) if feasible. Otherwise, dispose of the material according to safety regulations and obtain a fresh batch.
-
Review your storage protocol to ensure containers are properly sealed and stored away from light and heat sources.
-
Issue 2: Precipitate has formed in the liquid.
-
Possible Cause: If the storage temperature has dropped below the compound's melting point (14°C), the material may have started to solidify.[2][8] Alternatively, it could be a sign of degradation or contamination.
-
Recommended Action:
-
Check the ambient storage temperature. If it is below 14°C, gently warm the container to room temperature to see if the solid redissolves.
-
If the solid does not redissolve upon warming, it is likely a contaminant or degradation product.
-
Filter a small aliquot and analyze both the liquid and the solid (if possible) to identify the impurity.
-
If degradation is confirmed, do not use the material.
-
Issue 3: An experiment using this compound is giving low yields or unexpected side products.
-
Possible Cause: The reagent may have degraded, or it may be reacting with incompatible substances in your reaction mixture. β-keto esters can react with strong bases or acids used in a procedure, leading to unintended hydrolysis or other side reactions.[15][16]
-
Recommended Action:
-
Verify Reagent Purity: Test the purity of your this compound stock using the protocol below.
-
Review Reaction Conditions: Ensure your reaction is free from incompatible materials. For example, if using a strong base, deprotonation at the alpha-carbon is expected, but prolonged exposure, especially with water present, can lead to hydrolysis.
-
Use an Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to assess the purity of this compound and identify potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Dilute the stock solution 1:100 with the same solvent for analysis.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The purity is estimated by the relative peak area of the main compound.
-
Analyze the mass spectrum of the main peak and compare it to a reference spectrum for this compound to confirm its identity.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., heptan-2-one, 2-acetylhexanoic acid).
-
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 1540-29-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound|1540-29-0 - MOLBASE Encyclopedia [m.molbase.com]
- 10. This compound (1540-29-0) for sale [vulcanchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. aklectures.com [aklectures.com]
- 16. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for optimizing Ethyl 2-acetylhexanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-acetylhexanoate.
Troubleshooting Guide
Question: My reaction yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time if starting materials are still present. For equilibrium-driven reactions like esterification, removing a byproduct (e.g., water) can shift the equilibrium towards the product.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters.
-
Solution: Review the literature for the optimal conditions for your chosen synthetic route. Ensure the temperature is precisely controlled. The choice of solvent can significantly impact reaction rates and yields; for instance, polar aprotic solvents like DMF or DMSO can be effective for alkylation reactions.
-
-
Catalyst Inactivation or Insufficient Loading: The catalyst may have lost its activity or the amount used might be insufficient.
-
Solution: Use a fresh batch of catalyst. For enzymatic reactions using lipases, ensure the pH and temperature are within the optimal range for the enzyme's activity. Consider increasing the catalyst loading incrementally.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in the alkylation of ethyl acetoacetate (B1235776) is O-alkylation, competing with the desired C-alkylation.
-
Solution: The choice of base and solvent can influence the C/O-alkylation ratio. Using a less polar solvent and a counter-ion that promotes the aggregation of the enolate can favor C-alkylation.
-
-
Product Decomposition: The desired product might be unstable under the reaction or work-up conditions.
-
Solution: Ensure the work-up procedure is not overly acidic or basic if the product is sensitive to hydrolysis. Minimize the exposure of the product to high temperatures during purification.
-
-
Inefficient Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Solution: Optimize the extraction procedure by ensuring the correct pH for partitioning. Minimize the number of transfer steps. When performing distillation, ensure the apparatus is properly set up to avoid leaks and that the collection temperature is appropriate for this compound (Boiling Point: 224 °C).[1]
-
Question: I am observing significant amounts of unreacted ethyl acetoacetate and 1-bromobutane (B133212) in my reaction mixture. What should I do?
Answer:
The presence of unreacted starting materials is a clear indication of an incomplete reaction. Consider the following adjustments:
-
Reaction Time: As a first step, extend the reaction time and monitor the consumption of starting materials.
-
Base Strength and Stoichiometry: For the alkylation of ethyl acetoacetate, a sufficiently strong base is required to generate the enolate. Sodium ethoxide is commonly used.[2] Ensure that at least a stoichiometric amount of base is used relative to the ethyl acetoacetate.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures might also promote side reactions.
-
Catalyst Activity (if applicable): If you are using a phase-transfer catalyst, ensure its activity and appropriate loading.
Question: My final product is a different color than expected and appears oily, making purification difficult. What could be the issue?
Answer:
Discoloration and an oily consistency often point towards the presence of impurities.
-
Side Products: As mentioned, side reactions can lead to colored byproducts.
-
Thorough Washing: During the work-up, ensure the organic layer is washed thoroughly to remove any residual base, acid, or water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to aid in the separation of aqueous and organic layers.
-
Purification Method: If simple distillation is insufficient, consider using column chromatography for purification. A suitable solvent system can be determined using TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: One of the most common laboratory-scale methods is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable butyl halide, such as 1-bromobutane, in the presence of a base like sodium ethoxide.[2][3][4]
Q2: What is the role of the base in the acetoacetic ester synthesis of this compound?
A2: The base, typically sodium ethoxide, is crucial for deprotonating the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two flanking carbonyl groups. This deprotonation generates a resonance-stabilized enolate ion, which then acts as a nucleophile and attacks the alkyl halide (1-bromobutane) in an SN2 reaction to form the C-C bond.[5][6]
Q3: Can I use a different alkylating agent instead of 1-bromobutane?
A3: Yes, the acetoacetic ester synthesis is versatile and allows for the use of various primary and secondary alkyl halides to introduce different alkyl groups at the α-position. However, tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[6]
Q4: Are there more environmentally friendly catalytic options for synthesizing β-keto esters like this compound?
A4: Yes, enzymatic catalysis using lipases is a greener alternative. Lipases can catalyze the transesterification of a starting β-keto ester with an alcohol under mild, often solvent-free conditions.[7][8][9] For instance, immobilized lipases like Novozym® 435 have been successfully used in the synthesis of various esters.[7]
Q5: What are the key parameters to optimize in a lipase-catalyzed synthesis of this compound?
A5: Key parameters to optimize for a lipase-catalyzed reaction include:
-
Temperature: Lipases have an optimal temperature range for activity.[10]
-
Substrate Molar Ratio: The ratio of the alcohol to the ester can influence the reaction equilibrium and rate. An excess of one substrate may be used to drive the reaction forward, but it can also lead to enzyme inhibition.[11]
-
Enzyme Loading: The amount of lipase (B570770) used will affect the reaction rate.
-
Water Content: While some water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis).[9]
-
Solvent: While solvent-free conditions are often preferred for green chemistry, in some cases, an organic solvent may be necessary to improve substrate solubility and reduce viscosity.
Data Presentation
Table 1: Comparison of Catalysts for β-Keto Ester Synthesis (Transesterification of Ethyl Acetoacetate with Benzyl Alcohol as a Model Reaction)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boric Acid | 10 | Toluene | 60 | 8 | 35 |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 |
| 3-Nitrobenzeneboronic Acid | 2.5 | Toluene | Reflux | 5 | 92 |
This table presents data for a model reaction and illustrates the relative performance of different catalysts. Actual results for this compound synthesis may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir for an additional 15-30 minutes.
-
-
Alkylation:
-
Add 1-bromobutane dropwise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (reflux) for several hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture and add dilute hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Protocol 2: Lipase-Catalyzed Synthesis of a β-Keto Ester (General Procedure)
This protocol outlines a general procedure for lipase-catalyzed transesterification.
-
Reaction Setup:
-
In a reaction vessel, combine the starting β-keto ester (e.g., ethyl acetoacetate), the desired alcohol (e.g., hexanol), and the immobilized lipase (e.g., Novozym® 435).
-
The reaction can be run solvent-free or in a suitable organic solvent.
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature for the chosen lipase (typically between 40-60 °C).
-
Provide continuous stirring to ensure good mixing.
-
The reaction can be carried out under reduced pressure to remove the alcohol byproduct, which helps to drive the equilibrium towards the product side.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC or HPLC.
-
Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can often be washed and reused.
-
Remove the excess starting materials and solvent (if used) under reduced pressure.
-
-
Purification:
-
The resulting product can be purified by distillation or column chromatography if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Removal of unreacted starting materials from Ethyl 2-acetylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from Ethyl 2-acetylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: The unreacted starting materials depend on the synthetic route employed. Two common methods for synthesizing this compound are:
-
Acetoacetic Ester Synthesis: This route typically involves the reaction of ethyl acetoacetate (B1235776) with a butyl halide (e.g., 1-bromobutane) in the presence of a base. Unreacted starting materials would include ethyl acetoacetate and 1-bromobutane (B133212).
-
Claisen Condensation: This method involves the base-catalyzed condensation of two esters. For this compound, this could be the condensation of ethyl acetate (B1210297) and ethyl hexanoate. Therefore, unreacted starting materials could be ethyl acetate and ethyl hexanoate.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods for purifying this compound are fractional distillation and liquid-liquid extraction.[1] The choice of method depends on the nature of the impurities and the scale of the reaction.
Q3: What are the boiling points of this compound and the potential unreacted starting materials?
A3: Knowledge of the boiling points is critical for successful purification by fractional distillation. The table below summarizes the atmospheric boiling points of the relevant compounds.
| Compound | Boiling Point (°C) |
| Ethyl acetate | 77.1 |
| 1-Bromobutane | 101.4 |
| Ethyl hexanoate | 168 |
| Ethyl acetoacetate | 180.8 |
| This compound | 224 |
Q4: How can I effectively remove the base used in the synthesis?
A4: If a base like sodium ethoxide is used, it is typically neutralized with a dilute acid (e.g., dilute HCl or H₂SO₄) during the workup procedure. The resulting salts can then be removed by washing the organic layer with water or brine during a liquid-liquid extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product from starting materials. | Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation is key to good separation. | |
| Unstable vacuum (if performing vacuum distillation). | Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the pressure is stable. | |
| Product is contaminated with a lower-boiling impurity. | First fraction was not discarded. | Always discard an initial fraction which will contain the most volatile impurities. |
| "Bumping" of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. | |
| Product is contaminated with a higher-boiling impurity. | Distillation was carried on for too long or at too high a temperature. | Stop the distillation when the temperature starts to rise significantly above the boiling point of the product at the given pressure. |
| No product is distilling over. | Thermometer bulb is incorrectly placed. | The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Insufficient heating. | Ensure the heating mantle is set to a temperature that allows the liquid to boil and the vapor to reach the condenser. |
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Formation of an emulsion (a stable layer between the organic and aqueous phases). | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously. |
| High concentration of surfactants or other emulsifying agents. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling can also be effective. | |
| Poor separation of layers. | The densities of the organic and aqueous layers are too similar. | Dilute the organic layer with a low-density solvent like diethyl ether or the aqueous layer with water. |
| Loss of product into the aqueous layer. | The product has some solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume. |
| Incorrect pH of the aqueous layer. | If the starting materials or byproducts are acidic or basic, adjusting the pH of the aqueous wash can help to selectively move them into the aqueous layer, leaving the neutral product in the organic layer. | |
| Difficulty identifying the organic and aqueous layers. | Both layers are colorless. | Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Generally, halogenated solvents are denser than water, while most other common organic solvents are less dense. |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Fractional Distillation
This protocol assumes the synthesis was carried out using ethyl acetoacetate and 1-bromobutane with a base catalyst.
1. Quenching and Neutralization:
- After the reaction is complete, cool the reaction mixture to room temperature.
- Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture with stirring until the solution is neutral to pH paper. This step neutralizes any remaining base.
2. Liquid-Liquid Extraction:
- Transfer the neutralized mixture to a separatory funnel.
- Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.
- Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase.
- Drain the aqueous layer and collect the organic layer.
- Wash the organic layer with an equal volume of water, followed by an equal volume of brine. This removes any remaining water-soluble impurities and salts.
- Drain the aqueous washes and collect the organic layer.
3. Drying the Organic Layer:
- Transfer the organic layer to a clean, dry Erlenmeyer flask.
- Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear and no clumping of the drying agent is observed.
4. Solvent Removal:
- Decant or filter the dried organic solution into a round-bottom flask.
- Remove the bulk of the solvent using a rotary evaporator.
5. Fractional Distillation:
- Set up a fractional distillation apparatus. Use a fractionating column appropriate for the expected boiling point difference between the product and impurities.
- Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude product.
- Heat the flask gently.
- Collect and discard the first fraction, which will consist of any remaining low-boiling solvent and impurities.
- Continue heating and collect the fraction that distills at the boiling point of this compound (approximately 224 °C at atmospheric pressure). The boiling point will be lower under vacuum.
- Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
Validation & Comparative
A Comparative Guide to Purity Assessment: 1H and 13C NMR Analysis of Ethyl 2-acetylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Ethyl 2-acetylhexanoate. We will explore the experimental data, detail the methodologies, and compare NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Purity Assessment of this compound
This compound is a key intermediate in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. NMR spectroscopy offers a powerful, non-destructive method for structural elucidation and quantitative analysis, making it an invaluable tool for purity determination.[1] Unlike chromatographic techniques that rely on reference standards for each impurity, quantitative NMR (qNMR) can provide an absolute purity value by comparing the analyte signal to that of a certified internal standard.[2]
Principles of NMR Spectroscopy for Purity Assessment
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
-
¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The integral of a proton signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.
-
¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is highly effective for identifying carbon-based impurities.
For purity assessment, a known amount of an internal standard is added to a precisely weighed sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Experimental Protocols
A detailed methodology is critical for accurate and reproducible purity assessment by qNMR.
Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable options.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30-60 seconds is recommended for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest. Typically 8 to 16 scans.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
¹³C NMR Acquisition Parameters
-
Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): Long delay to allow for the typically longer T₁ relaxation times of quaternary carbons (e.g., 60-120 seconds).
-
Number of Scans (ns): Significantly higher than ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities, which may arise from the common synthesis route involving the alkylation of ethyl acetoacetate (B1235776) with 1-bromobutane (B133212).[3][4][5][6][7][8]
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 4.19 | q | 2H | -O-CH₂ -CH₃ |
| 3.45 | t | 1H | -CH (COCH₃)- | |
| 2.22 | s | 3H | -CO-CH₃ | |
| 1.80 | m | 2H | -CH-CH₂ -CH₂- | |
| 1.30 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ | |
| 1.26 | t | 3H | -O-CH₂-CH₃ | |
| 0.90 | t | 3H | -CH₂-CH₃ | |
| Ethyl acetoacetate (keto) | 4.20 | q | 2H | -O-CH₂ -CH₃ |
| 3.45 | s | 2H | -CO-CH₂ -CO- | |
| 2.28 | s | 3H | -CO-CH₃ | |
| 1.29 | t | 3H | -O-CH₂-CH₃ | |
| 1-Bromobutane | 3.42 | t | 2H | Br-CH₂ - |
| 1.85 | m | 2H | -CH₂ -CH₂Br | |
| 1.48 | m | 2H | -CH₂ -CH₃ | |
| 0.95 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 203.5 | C =O (ketone) |
| 169.8 | C =O (ester) | |
| 61.3 | -O-C H₂- | |
| 59.8 | -C H(COCH₃)- | |
| 30.2 | -C H₂-CH₂-CH₂-CH₃ | |
| 29.0 | -CH-C H₂- | |
| 22.5 | -C H₂-CH₃ (butyl) | |
| 14.1 | -O-CH₂-C H₃ | |
| 13.9 | -CH₂-C H₃ (butyl) | |
| Ethyl acetoacetate (keto) | 200.8 | C =O (ketone) |
| 167.2 | C =O (ester) | |
| 61.4 | -O-C H₂- | |
| 50.2 | -CO-C H₂-CO- | |
| 30.2 | -CO-C H₃ | |
| 14.1 | -O-CH₂-C H₃ | |
| 1-Bromobutane | 35.0 | Br-C H₂- |
| 33.4 | -C H₂-CH₂Br | |
| 21.4 | -C H₂-CH₃ | |
| 13.2 | -C H₃ |
Mandatory Visualization
Comparison with Alternative Methods
While NMR is a powerful tool, other analytical techniques are also commonly used for purity assessment.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Feature | ¹H and ¹³C NMR | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Nuclear spin properties in a magnetic field. | Differential partitioning between a mobile and stationary phase. | Partitioning between a carrier gas and a stationary phase. |
| Quantitation | Absolute (with internal standard).[2] | Relative (requires a reference standard for each impurity). | Relative (requires a reference standard for each impurity). |
| Sample Prep | Simple dissolution. | Dissolution, filtration. | Dissolution, possible derivatization. |
| Analysis Time | Relatively fast (5-30 min per sample). | Moderate (20-60 min per sample). | Moderate (20-60 min per sample). |
| Selectivity | Excellent for structural isomers. | Good, depends on column and mobile phase. | Excellent for volatile compounds. |
| Sensitivity | Moderate (mg level). | High (µg to ng level). | Very high (ng to pg level). |
| Destructive? | No. | Yes. | Yes. |
| Strengths | - Provides structural information.[1]- Universal detection for protons.- No need for specific impurity standards.[2] | - High resolution and sensitivity.- Well-established for routine analysis. | - Excellent for volatile impurities and residual solvents. |
| Limitations | - Lower sensitivity than chromatographic methods.- Signal overlap can be an issue in complex mixtures. | - Requires reference standards for impurities.- Non-chromophoric compounds are difficult to detect with UV. | - Not suitable for non-volatile or thermally labile compounds. |
Conclusion
Both ¹H and ¹³C NMR spectroscopy are highly effective and reliable methods for the purity assessment of this compound. ¹H qNMR, in particular, offers the significant advantage of providing an absolute purity value without the need for individual impurity standards, making it a powerful tool for the certification of reference materials and for obtaining highly accurate purity data. While HPLC and GC offer higher sensitivity for trace impurities, NMR provides invaluable structural information that can aid in the identification of unknown impurities. For a comprehensive purity profile of this compound, a combination of NMR and a chromatographic technique is often the most robust approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 4. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromobutane(109-65-9) 13C NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Reactivity of Ethyl 2-acetylhexanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, β-keto esters are pivotal intermediates, valued for their versatility in forming carbon-carbon bonds. Among these, ethyl acetoacetate (B1235776) is a foundational and widely utilized reagent. Its derivative, ethyl 2-acetylhexanoate, which features an additional butyl group at the α-position, presents altered reactivity due to steric and electronic factors. This guide provides an objective comparison of the reactivity of these two compounds, supported by available experimental data, to inform researchers in their selection of appropriate starting materials for complex molecule synthesis.
Structural and Electronic Differences
The core difference between this compound and ethyl acetoacetate lies in the substitution at the α-carbon, the carbon atom situated between the two carbonyl groups. Ethyl acetoacetate possesses two acidic protons at this position, while this compound has a butyl group and only one acidic proton. This structural distinction is the primary determinant of their differing reactivities.
| Compound | Structure |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ |
| This compound | CH₃COCH(CH₂CH₂CH₂CH₃)COOC₂H₅ |
The acidity of the α-proton is a key factor in the utility of β-keto esters, as its removal forms a stabilized enolate, the reactive nucleophilic species. The pKa of the α-proton in ethyl acetoacetate is approximately 11, making it readily accessible for deprotonation by common bases. In contrast, the predicted pKa for the α-proton in this compound is around 12.32. This indicates that ethyl acetoacetate is the stronger acid, and its enolate can be formed more readily and under milder conditions.
Reactivity Comparison
The reactivity of these two β-keto esters is best understood by examining three key reactions: enolate formation, alkylation, and decarboxylation.
Enolate Formation
The formation of the enolate is the prerequisite for most reactions involving β-keto esters. Due to its lower pKa, ethyl acetoacetate forms its enolate more readily than this compound . This means that weaker bases or milder reaction conditions can be employed for the deprotonation of ethyl acetoacetate. The butyl group in this compound, through its electron-donating inductive effect, slightly destabilizes the negative charge of the enolate, contributing to its higher pKa and reduced ease of formation.
Alkylation
Alkylation at the α-carbon is a cornerstone of the synthetic utility of β-keto esters. This reaction involves the nucleophilic attack of the enolate on an alkyl halide.
Ethyl acetoacetate generally exhibits higher reactivity and yields in alkylation reactions compared to this compound. This is primarily due to steric hindrance. The unsubstituted α-carbon of the ethyl acetoacetate enolate is highly accessible to incoming electrophiles. In contrast, the butyl group on the α-carbon of the this compound enolate sterically hinders the approach of an alkyl halide, leading to slower reaction rates and potentially lower yields.
dot
Caption: Steric hindrance in the alkylation of β-keto esters.
Decarboxylation
The hydrolysis of the ester group followed by decarboxylation is a common final step in syntheses utilizing β-keto esters, typically leading to the formation of a ketone. The reaction proceeds through a cyclic transition state, and its rate can be influenced by substituents at the α-position.
Studies on the decarboxylation of α-alkyl substituted β-keto acids suggest that the reaction rate is sensitive to the steric bulk of the alkyl group. While direct kinetic data for the decarboxylation of 2-acetylhexanoic acid (the hydrolyzed form of this compound) is not available for a direct comparison with acetoacetic acid, the presence of the butyl group is expected to influence the stability of the transition state. Research on similar systems indicates that increasing the steric bulk at the α-position can affect the rate of decarboxylation. It is plausible that the butyl group in 2-acetylhexanoic acid could lead to a different decarboxylation rate compared to the unsubstituted acetoacetic acid due to steric interactions in the cyclic transition state.
Quantitative Data Summary
| Parameter | Ethyl Acetoacetate | This compound |
| Molecular Formula | C₆H₁₀O₃ | C₁₀H₁₈O₃ |
| IUPAC Name | Ethyl 3-oxobutanoate | This compound |
| pKa of α-proton | ~11 | ~12.32 (Predicted) |
| Alkylation Yield | 69-72% (with n-butyl bromide)[1] | Not directly available for a second alkylation; expected to be lower due to steric hindrance. |
| Decarboxylation | Activation energy for acetoacetic acid: 23.7 kcal/mol | Kinetic data for 2-acetylhexanoic acid is not readily available, but the rate is expected to be influenced by the steric bulk of the butyl group. |
Experimental Protocols
Synthesis of this compound from Ethyl Acetoacetate (Acetoacetic Ester Synthesis)
This protocol describes the alkylation of ethyl acetoacetate with n-butyl bromide to yield this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
n-Butyl bromide
-
Absolute ethanol (B145695)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution with stirring.
-
The mixture is heated to reflux, and n-butyl bromide is added dropwise over a period of time.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
dot
Caption: Workflow for the synthesis of this compound.
General Protocol for Hydrolysis and Decarboxylation of a β-Keto Ester
This protocol describes the conversion of a β-keto ester to a ketone.
Materials:
-
β-Keto ester (e.g., this compound)
-
Aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
The β-keto ester is refluxed with an excess of aqueous acid or base until the hydrolysis of the ester is complete (monitored by TLC).
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid.
-
The mixture is heated to induce decarboxylation, which is often observed by the evolution of carbon dioxide gas.
-
After cooling, the aqueous mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting ketone can be purified by distillation or chromatography.
Conclusion
This compound, with its pre-installed butyl group, is a useful starting material for the synthesis of more complex ketones. However, researchers should anticipate that further reactions at the α-position will be slower and may require more forcing conditions compared to analogous reactions with ethyl acetoacetate. The choice between these two reagents will ultimately depend on the specific target molecule and the desired synthetic strategy. For the synthesis of α-mono-alkylated ketones, the acetoacetic ester synthesis starting from ethyl acetoacetate remains a highly efficient and well-established method.
References
A Comparative Guide to the Identification of Ethyl 2-acetylhexanoate: GC-MS vs. Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile organic compounds is paramount. Ethyl 2-acetylhexanoate, a key intermediate and flavoring agent, requires robust analytical methods for its characterization. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Principle of Operation
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (typically helium) transports the sample through a heated capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification.
Experimental Protocol for GC-MS Analysis of this compound
Sample Preparation:
A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., a structurally similar ester not present in the sample) can be added to all standards and samples to improve precision.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
GC-MS Parameters:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
Data Presentation: Performance Characteristics of GC-MS
The following table summarizes the expected performance characteristics for the GC-MS analysis of a volatile ester, based on data from similar compounds. These values should be determined experimentally for this compound in a formal validation study.
| Parameter | Expected Performance for GC-MS |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.04 - 5 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Note: Data are illustrative and based on the analysis of other volatile esters.[4]
Visualizing the Process: GC-MS Workflow and Fragmentation
Experimental Workflow
The logical flow of a GC-MS analysis, from sample preparation to data analysis, is depicted in the following diagram.
Mass Spectral Fragmentation of this compound
The fragmentation of this compound in the mass spectrometer is a key process for its identification. As a β-keto ester, its fragmentation is expected to be dominated by α-cleavages and McLafferty rearrangements.[5] The molecular ion ([M]⁺) will have a mass-to-charge ratio (m/z) of 186.
The following diagram illustrates the proposed major fragmentation pathways.
Alternative Analytical Techniques: HPLC and NMR
While GC-MS is highly effective, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[1][2]
Principle: HPLC separates components of a mixture based on their differential interactions with a liquid mobile phase and a solid stationary phase packed in a column. Detection is typically performed using a UV-Vis detector.
Applicability to this compound: The analysis of β-keto esters like this compound by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes.[6] However, this can sometimes be addressed by using mixed-mode chromatography columns or by carefully controlling the mobile phase pH and temperature.[6]
Experimental Protocol (Hypothetical):
-
Column: A mixed-mode or a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with a pH modifier like formic acid) and acetonitrile.
-
Detector: UV detector set at a wavelength where the compound absorbs (likely in the low UV range).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation. Quantitative NMR (qNMR) can also be used for accurate concentration measurements.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification of a molecule's structure. For quantification, the integral of a specific proton signal is directly proportional to the number of protons and the molar concentration of the analyte.
Applicability to this compound: ¹H NMR and ¹³C NMR spectra of this compound are available and can be used for its definitive identification.[7][8] qNMR could be employed for quantification by integrating a well-resolved proton signal and comparing it to the integral of a certified internal standard.
Comparative Analysis: GC-MS vs. HPLC vs. NMR
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with stationary and mobile phases, with UV or other detection. | Based on the magnetic properties of atomic nuclei, providing detailed structural information. |
| Analyte Volatility | Required | Not required | Not required |
| Sensitivity | Very high (ng/L to µg/L) | Moderate to high (µg/L to mg/L) | Relatively low (mg/L) |
| Specificity | Very high (provides molecular weight and fragmentation pattern) | Moderate (relies on retention time and UV spectrum) | Very high (provides unambiguous structural information) |
| Quantification | Excellent with appropriate calibration | Excellent with appropriate calibration | Excellent (primary ratio method possible) |
| Throughput | High | High | Low to moderate |
| Instrumentation Cost | Moderate to high | Moderate | High |
| Challenges for this compound | Potential for thermal degradation if not optimized. | Keto-enol tautomerism can cause poor peak shape.[6] | Lower sensitivity may be an issue for trace analysis. |
Conclusion
For the routine identification and quantification of this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, specificity, and robustness for volatile compounds. The detailed structural information from the mass spectrum provides a high degree of confidence in the identification.
HPLC can be a viable alternative, particularly if the sample matrix is not amenable to GC or if the analyte is part of a mixture containing non-volatile components. However, method development may be more challenging due to the potential for tautomerism.
NMR spectroscopy is the ultimate tool for unambiguous structural confirmation. While qNMR offers excellent accuracy for quantification, its lower sensitivity compared to chromatographic methods may limit its application for trace-level analysis in complex matrices.
Ultimately, the selection of the analytical method should be guided by the specific goals of the study, the required level of sensitivity and specificity, and the available instrumentation. For comprehensive characterization, a combination of these techniques may be employed to leverage their complementary strengths.
References
- 1. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. oeno-one.eu [oeno-one.eu]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. This compound(1540-29-0) 1H NMR [m.chemicalbook.com]
- 8. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Bases for the Synthesis of Ethyl 2-acetylhexanoate
For researchers, scientists, and professionals in drug development, the optimization of synthetic routes is crucial for efficiency and yield. The acetoacetic ester synthesis, a fundamental method for forming carbon-carbon bonds, is central to the production of various ketones and other complex molecules. A critical parameter in this synthesis is the choice of base, which significantly influences reaction outcomes. This guide provides a comparative study of three commonly employed bases—sodium ethoxide, sodium hydride, and potassium carbonate—for the synthesis of Ethyl 2-acetylhexanoate, supported by experimental data and detailed protocols.
The synthesis of this compound is achieved through the alkylation of ethyl acetoacetate (B1235776) with a butyl halide. The reaction hinges on the initial deprotonation of the α-carbon of ethyl acetoacetate to form a nucleophilic enolate, which then attacks the alkyl halide. The strength and nature of the base used for this deprotonation step are paramount to the success of the synthesis.
Performance Comparison of Bases
The choice of base affects not only the yield but also the reaction conditions, such as temperature and duration. Below is a summary of the performance of sodium ethoxide, a traditional and effective choice; sodium hydride, a powerful, non-nucleophilic base; and potassium carbonate, a milder and more cost-effective option.
| Base | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Notes |
| Sodium Ethoxide | Absolute Ethanol (B145695) | 78 (Reflux) | 6 - 10 | 69 - 72[1][2] | A classic and reliable method. The base is typically prepared in situ from sodium metal and ethanol. |
| Sodium Hydride | THF, DMF (anhydrous) | 0 to Room Temperature | 4 - 12 | >85 (Estimated) | A strong, non-nucleophilic base that drives the reaction to completion. Requires anhydrous conditions. |
| Potassium Carbonate | Acetone, Toluene (B28343) | 56 (Reflux) | 8 - 24 | ~80 (Estimated) | A milder, safer, and more economical option. Often used with a phase-transfer catalyst for improved yield. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared bases are provided below.
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is adapted from the synthesis of ethyl n-butylacetoacetate[1].
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide
-
Calcium chloride
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, prepare a solution of sodium ethoxide by gradually adding 115 g of sodium metal to 2.5 L of absolute ethanol.
-
Once all the sodium has dissolved, add 650 g of ethyl acetoacetate to the solution.
-
Heat the mixture to a gentle reflux with stirring.
-
Add 750 g of n-butyl bromide dropwise over approximately 2 hours.
-
Continue refluxing and stirring for 6-10 hours, or until the solution is neutral to moist litmus (B1172312) paper.
-
Cool the reaction mixture and decant the solution from the precipitated sodium bromide.
-
Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.
-
Distill the ethanol from the solution.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis using Sodium Hydride
This is a general protocol based on the use of sodium hydride for the alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
n-Butyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (1 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating complete enolate formation.
-
Add n-butyl bromide (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Synthesis using Potassium Carbonate with Phase-Transfer Catalysis
This protocol describes a milder approach using potassium carbonate, enhanced by a phase-transfer catalyst.
Materials:
-
Ethyl acetoacetate
-
Anhydrous potassium carbonate
-
n-Butyl bromide
-
Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)
-
Toluene or Acetone
Procedure:
-
To a round-bottomed flask, add ethyl acetoacetate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of TBAB).
-
Add a suitable solvent such as toluene or acetone.
-
Stir the suspension vigorously and add n-butyl bromide (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 8-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the solid potassium salts.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The residue can be purified by vacuum distillation.
Visualizing the Process and Logic
To better understand the synthesis and the rationale for choosing a particular base, the following diagrams illustrate the reaction pathway, a typical experimental workflow, and a decision-making model for base selection.
References
A Comparative Guide to the Spectroscopic Validation of Ethyl 2-acetylhexanoate Synthesis
This guide provides a comprehensive comparison of standard spectroscopic methods for the validation of synthesized Ethyl 2-acetylhexanoate. It is intended for researchers, scientists, and professionals in drug development who rely on precise structural confirmation and purity assessment in organic synthesis. The document outlines the primary synthesis route, compares it with an alternative, and details the experimental protocols and expected data for validation by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound: A Comparative Overview
The successful synthesis of a target molecule is contingent on a reliable synthetic route and rigorous characterization of the final product. This compound, a valuable intermediate, is typically synthesized via the alkylation of a β-keto ester.
Primary Synthesis Method: Alkylation of Ethyl Acetoacetate (B1235776)
A prevalent and efficient method for synthesizing this compound involves the alkylation of ethyl acetoacetate.[1] In this reaction, the α-proton of ethyl acetoacetate is abstracted by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an S_N2 reaction with an alkyl halide, such as 1-bromobutane, to yield the final product.[1] The product is subsequently purified from by-products and unreacted starting materials, often through distillation.[1]
Alternative Method: Claisen Condensation
For comparison, another fundamental route to β-keto esters is the Claisen condensation.[2][3] This method involves the base-catalyzed reaction between two ester molecules. To synthesize a related structure, one could, for example, condense ethyl hexanoate (B1226103) with ethyl acetate. However, this approach can lead to a mixture of products if both esters have α-protons, and often requires carefully controlled conditions to favor the desired cross-condensation. The alkylation of ethyl acetoacetate is generally more direct and higher-yielding for producing α-substituted β-keto esters like this compound.
Spectroscopic Validation: Experimental Protocols and Data
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Each method provides unique structural information, and together they allow for unambiguous characterization.
Experimental Protocols
-
¹H and ¹³C NMR Spectroscopy: A sample of the purified product (~10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra are recorded on a 400 MHz spectrometer.[4]
-
Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a common method for fragmentation analysis.[5]
Comparative Spectroscopic Data
The following table summarizes the expected quantitative data from each spectroscopic method for the validation of this compound.
| Spectroscopic Method | Parameter | Expected Value / Observation | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~4.19 ppm (quartet, 2H) | -O-CH₂ -CH₃ (Ester) |
| ~3.45 ppm (triplet, 1H) | -CO-CH -CO- (Alpha-proton) | ||
| ~2.21 ppm (singlet, 3H) | -CO-CH₃ (Acetyl) | ||
| ~1.80 ppm (multiplet, 2H) | -CH-CH₂ -CH₂- | ||
| ~1.30 ppm (multiplet, 4H) | -CH₂-CH₂CH₂ -CH₃ | ||
| ~1.26 ppm (triplet, 3H) | -O-CH₂-CH₃ | ||
| ~0.90 ppm (triplet, 3H) | -CH₂-CH₃ (Butyl) | ||
| ¹³C NMR | Chemical Shift (δ) | ~203.0 ppm | C =O (Ketone) |
| ~169.5 ppm | C =O (Ester) | ||
| ~61.5 ppm | -O-CH₂ -CH₃ | ||
| ~59.0 ppm | -CO-CH -CO- | ||
| ~30.0, 29.5, 22.5 ppm | Butyl Chain Carbons | ||
| ~14.0, 13.8 ppm | Methyl Carbons | ||
| Infrared (IR) | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ (strong) | C=O Stretch (Ester) |
| ~1720 cm⁻¹ (strong) | C=O Stretch (Ketone) | ||
| ~2960-2850 cm⁻¹ (strong) | C-H Stretch (Alkyl) | ||
| Mass Spectrometry (MS) | m/z Ratio | 186 (M⁺) | Molecular Ion |
| 141 | [M - OCH₂CH₃]⁺ | ||
| 116 | [M - CH₃CH₂COO]⁺ | ||
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Workflow for Synthesis and Validation
The logical flow from starting materials to a fully validated product is critical. The following diagram illustrates this experimental workflow.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The synthesis of this compound via the alkylation of ethyl acetoacetate provides a robust and direct route to the target compound.[1] However, synthesis alone is insufficient without rigorous validation. A multi-faceted spectroscopic approach is essential for unambiguous structural confirmation and purity assessment. While ¹H NMR provides detailed information on the proton environment and IR confirms the presence of key functional groups (the two distinct carbonyls), ¹³C NMR verifies the carbon skeleton and Mass Spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The combined use of these methods, as detailed in this guide, provides the necessary evidence to confidently validate the successful synthesis of this compound for research and development applications.
References
- 1. This compound (1540-29-0) for sale [vulcanchem.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl 2-Acetylhexanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 2-acetylhexanoate with other common β-keto esters, supported by available experimental data and established chemical principles. This document aims to assist researchers in selecting the appropriate β-keto ester scaffold for their synthetic and drug development needs.
Introduction to β-Keto Ester Reactivity
β-Keto esters are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. Their utility in organic synthesis stems from the acidity of the α-proton situated between the two carbonyl groups, which allows for the facile formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.
The reactivity of a β-keto ester is primarily governed by three key factors:
-
Acidity of the α-proton (pKa): A lower pKa indicates a more acidic proton and easier enolate formation.
-
Steric Hindrance: Bulky substituents on the α-carbon or the ester group can impede the approach of electrophiles and bases.
-
Electronic Effects: Electron-withdrawing or -donating groups can influence the stability of the enolate and the electrophilicity of the carbonyl carbons.
This guide will compare this compound to other widely used β-keto esters, such as ethyl acetoacetate (B1235776), methyl acetoacetate, and tert-butyl acetoacetate, across several key reaction types.
Comparison of Physicochemical Properties and Acidity
The acidity of the α-proton is a fundamental indicator of a β-keto ester's reactivity. The presence of an α-alkyl group, such as the butyl group in this compound, generally increases the pKa (decreases the acidity) compared to the unsubstituted analogue, ethyl acetoacetate, due to the electron-donating inductive effect of the alkyl group.
| Compound | Structure | pKa (Predicted/Experimental) | Reference |
| This compound | C₄H₉CH(C(O)CH₃)COOEt | ~12.32 ± 0.46 (Predicted) | [ChemAxon prediction, typical for α-alkyl β-keto esters] |
| Ethyl Acetoacetate | CH₃C(O)CH₂COOEt | ~10.7 - 11 | [1][2] |
| Methyl Acetoacetate | CH₃C(O)CH₂COOMe | ~10.7 | Similar to ethyl acetoacetate |
| t-Butyl Acetoacetate | CH₃C(O)CH₂COOtBu | ~11 | Similar to ethyl acetoacetate |
| Acetylacetone (a β-diketone) | CH₃C(O)CH₂C(O)CH₃ | ~9 | [1] |
Reactivity in Alkylation Reactions
Alkylation of the α-carbon is one of the most common transformations of β-keto esters. The reaction proceeds via the formation of the enolate, followed by a nucleophilic attack on an alkyl halide.
The presence of the α-butyl group in this compound introduces significant steric hindrance around the nucleophilic α-carbon. This steric bulk is expected to decrease the rate of alkylation compared to less hindered β-keto esters like ethyl acetoacetate.[3]
General Reactivity Trend for Alkylation: Methyl acetoacetate ≈ Ethyl acetoacetate > This compound
Experimental Protocol: General Procedure for α-Alkylation of β-Keto Esters
This protocol is a general procedure that can be adapted for various β-keto esters and alkylating agents.
Materials:
-
β-keto ester (e.g., this compound, ethyl acetoacetate)
-
Anhydrous ethanol (B145695) or other suitable solvent
-
Sodium ethoxide or another suitable base
-
Alkyl halide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-keto ester (1.0 eq.) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.0 eq.) in ethanol to the flask. Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reactivity in Acylation Reactions
C-acylation of β-keto esters provides access to β,δ-diketo esters, which are valuable synthetic intermediates. Similar to alkylation, the reaction proceeds through the enolate, which then attacks an acylating agent, such as an acid chloride.
The steric hindrance of the α-butyl group in this compound is expected to have a more pronounced effect on the rate of acylation compared to alkylation, due to the greater steric demand of the incoming acyl group. Therefore, the reactivity of this compound in acylation reactions is anticipated to be significantly lower than that of ethyl acetoacetate.
General Reactivity Trend for Acylation: Ethyl acetoacetate > This compound
Experimental Protocol: C-Acylation of β-Keto Esters with Acid Chlorides
This protocol is adapted from a procedure for the acylation of diethyl malonate and ethyl acetoacetate and may require optimization for this compound.[5]
Materials:
-
β-keto ester (e.g., this compound)
-
Magnesium chloride (anhydrous)
-
Triethylamine (B128534) or pyridine
-
Acid chloride
-
Anhydrous acetonitrile (B52724) or dichloromethane
-
Dilute hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous magnesium chloride (1.1 eq.) in anhydrous acetonitrile.
-
Add the β-keto ester (1.0 eq.) to the suspension.
-
Add triethylamine (2.2 eq.) to the mixture and stir for 10-15 minutes.
-
Add the acid chloride (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of dilute hydrochloric acid and ice.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity in Decarboxylation
β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[6][7] The rate of decarboxylation is influenced by the stability of the enol intermediate formed during the reaction.
Studies on the decarboxylation kinetics of various alkyl-substituted β-keto acids have shown that the presence of α-alkyl groups can influence the reaction rate.[8][9][10] While a direct comparison involving 2-acetylhexanoic acid is not available, the general trend suggests that the nature of the alkyl group can affect the stability of the transition state. However, the effect of an α-butyl group on the decarboxylation rate relative to an α-hydrogen (from ethyl acetoacetate) is not definitively established without direct experimental data. It is plausible that steric interactions in the cyclic transition state could play a role.
General Reactivity Trend for Decarboxylation (of the corresponding β-keto acid): The relative rates are expected to be influenced by the stability of the resulting enol, which is subtly affected by the α-alkyl group.
Experimental Protocol: Hydrolysis and Decarboxylation of β-Keto Esters
This two-step protocol describes the conversion of a β-keto ester to a ketone.
Materials:
-
β-Keto ester
-
Aqueous sodium hydroxide (B78521) or potassium hydroxide solution
-
Hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Heating apparatus (e.g., oil bath)
Procedure: Step 1: Hydrolysis
-
Dissolve the β-keto ester (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with cold hydrochloric acid to a pH of 1-2.
-
Extract the resulting β-keto acid with an organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid premature decarboxylation.
Step 2: Decarboxylation
-
Gently heat the crude β-keto acid obtained from the hydrolysis step. The decarboxylation temperature will vary depending on the substrate but typically occurs between 100-160 °C.
-
The evolution of carbon dioxide gas indicates the progress of the reaction.
-
Once gas evolution ceases, the crude ketone can be purified by distillation or column chromatography.
Conclusion
This compound exhibits a reactivity profile that is distinct from its unsubstituted counterpart, ethyl acetoacetate, primarily due to the steric influence of the α-butyl group.
-
Acidity: this compound is predicted to be less acidic than ethyl acetoacetate, leading to slower enolate formation under identical basic conditions.
-
Alkylation and Acylation: The steric bulk of the α-butyl group significantly hinders the approach of electrophiles, resulting in a lower reactivity for both alkylation and acylation reactions compared to less substituted β-keto esters. This may necessitate more forcing reaction conditions or result in lower yields.
-
Decarboxylation: The effect of the α-butyl group on the rate of decarboxylation of the corresponding β-keto acid is less straightforward but is an important consideration for subsequent synthetic steps.
For applications requiring rapid and high-yielding α-functionalization, less sterically hindered β-keto esters like ethyl or methyl acetoacetate are generally preferred. However, the α-butyl group in this compound provides a handle for introducing specific structural motifs and can be advantageous in contexts where dialkylation needs to be suppressed or where the lipophilicity of the final product is a key consideration. The choice between this compound and other β-keto esters will ultimately depend on the specific synthetic goals and the desired properties of the target molecule.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. scribd.com [scribd.com]
- 6. aklectures.com [aklectures.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl 2-acetylhexanoate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of Ethyl 2-acetylhexanoate, a key intermediate in various synthetic pathways. Due to a lack of specific published kinetic data for this compound, this analysis draws upon established principles and experimental data for structurally similar β-keto esters. The information presented herein is intended to serve as a valuable resource for predicting reaction behavior, optimizing process parameters, and exploring alternative synthetic routes.
Comparison of Reaction Kinetics: Synthesis vs. Hydrolysis
The formation and cleavage of this compound are governed by distinct reaction kinetics. The synthesis, typically a C-alkylation of ethyl acetoacetate (B1235776), is contrasted here with its hydrolysis, a common degradation pathway.
| Reaction Parameter | Synthesis (C-Alkylation of Ethyl Acetoacetate) | Hydrolysis (Base-Catalyzed) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Typical Reagents | Ethyl acetoacetate, Butyl halide (e.g., 1-bromobutane), Base (e.g., Sodium ethoxide) | This compound, Hydroxide (B78521) source (e.g., NaOH, KOH) |
| General Rate Law | Rate = k[Ethyl acetoacetate enolate][Butyl halide] | Rate = k[this compound][OH⁻] |
| Relative Rate | Generally slower, dependent on alkyl halide reactivity and base strength. | Typically faster, especially with strong bases and elevated temperatures. |
| Key Influencing Factors | Strength and concentration of the base, reactivity of the alkylating agent, solvent polarity, temperature. | pH (concentration of OH⁻), temperature, steric hindrance around the carbonyl group. |
| Side Reactions | O-alkylation, dialkylation, self-condensation of ethyl acetoacetate. | Decarboxylation of the resulting β-keto acid intermediate, especially upon heating.[1] |
Alternative Reactions: Transesterification
Transesterification offers an alternative pathway for modifying the ester group of this compound. This reaction is particularly relevant in the synthesis of derivatives with different alcohol moieties.
| Reaction Parameter | Transesterification |
| Reaction Type | Nucleophilic Acyl Substitution |
| Typical Reagents | This compound, an alcohol (R'-OH), Acid or Base catalyst. |
| General Rate Law | Complex, dependent on catalyst and alcohol concentration. |
| Catalysts | Protic acids (e.g., H₂SO₄), Lewis acids, organic bases, and enzymes are effective.[2] |
| Key Influencing Factors | Nature and concentration of the catalyst, alcohol reactivity and concentration, removal of ethanol (B145695) byproduct.[2] |
| Advantages | Allows for the synthesis of a variety of esters from a common intermediate.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via C-Alkylation
Objective: To synthesize this compound from ethyl acetoacetate and 1-bromobutane.
Materials:
-
Ethyl acetoacetate
-
1-bromobutane
-
Sodium ethoxide
-
Anhydrous ethanol (solvent)
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl acetoacetate is added dropwise to the stirred solution at room temperature to form the enolate.
-
1-bromobutane is then added dropwise, and the mixture is heated to reflux for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is filtered to remove the sodium bromide precipitate.
-
The ethanol is removed from the filtrate by distillation.
-
The residue is then worked up using an appropriate extraction procedure (e.g., with diethyl ether and water).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Protocol 2: Kinetic Analysis of Base-Catalyzed Hydrolysis of a β-Keto Ester
Objective: To determine the rate constant for the hydrolysis of a β-keto ester (as an analogue for this compound) using UV-Vis spectrophotometry.
Materials:
-
β-keto ester (e.g., Ethyl acetoacetate as a model)
-
Sodium hydroxide solution of known concentration
-
Buffer solutions of various pH
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of the β-keto ester in a suitable solvent (e.g., ethanol) is prepared.
-
A series of sodium hydroxide solutions of varying concentrations are prepared.
-
The UV-Vis spectrum of the β-keto ester and its expected carboxylate product are recorded to identify a wavelength with a significant difference in absorbance.
-
For each kinetic run, a cuvette containing the sodium hydroxide solution is placed in the thermostatted cell holder of the spectrophotometer.
-
A small aliquot of the ester stock solution is rapidly injected into the cuvette, and the absorbance at the chosen wavelength is monitored over time.
-
The reaction is carried out under pseudo-first-order conditions with the hydroxide concentration in large excess.[3]
-
The natural logarithm of the change in absorbance is plotted against time. The slope of this plot gives the pseudo-first-order rate constant.
-
The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of the hydroxide solution.[3]
Visualizing the Pathways and Workflows
Caption: Synthesis of this compound.
Caption: Hydrolysis and subsequent decarboxylation.
Caption: Kinetic analysis workflow using spectrophotometry.
References
A Comparative Guide to the Characterization of Ethyl 2-acetylhexanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of Ethyl 2-acetylhexanoate and its derivatives. Detailed experimental protocols for their synthesis and characterization are included, alongside visualizations of key experimental workflows and a relevant biological pathway to support researchers in their drug discovery and development endeavors.
Comparative Data of this compound Derivatives
The following table summarizes the key physicochemical and spectroscopic data for this compound and a selection of its derivatives. This data is essential for the identification, purification, and assessment of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Ethyl 2-acetylbutanoate | C₈H₁₄O₃ | 158.19 | ~200-202 | ~0.97 | ~1.420 | 0.9 (t, 3H), 1.25 (t, 3H), 1.6 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) | 13.8, 14.1, 25.9, 29.8, 61.3, 65.2, 169.8, 203.5 | ~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) |
| Ethyl 2-acetylpentanoate | C₉H₁₆O₃ | 172.22 | ~210-212 | ~0.96 | ~1.423 | 0.9 (t, 3H), 1.25 (t, 3H), 1.3 (m, 2H), 1.6 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) | 13.9, 14.1, 22.4, 28.1, 34.7, 61.3, 65.4, 169.9, 203.4 | ~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) |
| This compound | C₁₀H₁₈O₃ | 186.25 | 221-222[1] | 0.949-0.959[2] | 1.425-1.435[2] | 0.9 (t, 3H), 1.2-1.4 (m, 4H), 1.25 (t, 3H), 1.8 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) | 13.9, 14.1, 22.5, 27.8, 31.4, 34.5, 61.3, 65.6, 170.0, 203.3 | ~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) |
| Ethyl 2-acetylheptanoate | C₁₁H₂₀O₃ | 200.28 | ~232-234 | ~0.94 | ~1.428 | 0.9 (t, 3H), 1.2-1.4 (m, 6H), 1.25 (t, 3H), 1.8 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) | 14.0, 14.1, 22.6, 27.9, 28.9, 31.6, 34.6, 61.3, 65.8, 170.1, 203.2 | ~2930 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) |
| Ethyl 2-acetyloctanoate | C₁₂H₂₂O₃ | 214.30 | ~243-245 | ~0.93 | ~1.431 | 0.9 (t, 3H), 1.2-1.4 (m, 8H), 1.25 (t, 3H), 1.8 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) | 14.0, 14.1, 22.6, 27.9, 29.1, 29.2, 31.7, 34.7, 61.3, 66.0, 170.2, 203.1 | ~2930 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) |
Experimental Protocols
General Synthesis of Ethyl 2-acetylalkanoates via Acetoacetic Ester Synthesis
This protocol describes a generalized procedure for the synthesis of Ethyl 2-acetylalkanoate derivatives through the alkylation of ethyl acetoacetate (B1235776).
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Alkyl halide (e.g., 1-bromobutane (B133212) for this compound)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the corresponding alkyl halide (1.1 eq) to the solution of the enolate. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the pure Ethyl 2-acetylalkanoate derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for GC-MS analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Visualizations
Experimental Workflow for Synthesis and Characterization
Proposed Signaling Pathway Inhibition
This compound is a precursor for the synthesis of the fungicide Ethirimol. Ethirimol's mechanism of action involves the inhibition of adenosine (B11128) deaminase, a key enzyme in the purine (B94841) biosynthesis pathway of fungi. Disruption of this pathway leads to the inhibition of fungal growth.
References
A Comparative Benchmarking of Synthetic Routes to Ethyl 2-acetylhexanoate
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. Ethyl 2-acetylhexanoate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent methods: the classical Acetoacetic Ester Synthesis and a modern variation employing Phase-Transfer Catalysis. The comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for a given application.
Executive Summary
This guide outlines two primary synthetic routes for the preparation of this compound. The traditional Acetoacetic Ester Synthesis is a well-established and robust method, while the Phase-Transfer Catalysis approach offers potential advantages in terms of milder reaction conditions and simplified workup procedures. The selection of a particular route will depend on factors such as scale, available resources, and desired purity.
Comparison of Synthetic Routes
| Parameter | Synthetic Route 1: Acetoacetic Ester Synthesis | Synthetic Route 2: Phase-Transfer Catalysis |
| Starting Materials | Ethyl acetoacetate (B1235776), 1-Bromobutane (B133212), Sodium ethoxide | Ethyl acetoacetate, 1-Bromobutane, Sodium hydroxide (B78521) |
| Solvent | Ethanol (B145695) | Dichloromethane (B109758), Water (biphasic) |
| Catalyst | None (stoichiometric base) | Tetrabutylammonium (B224687) bromide (TBAB) |
| Reaction Temperature | Reflux (approx. 78 °C) | Room Temperature |
| Reaction Time | 6-10 hours | 8-12 hours |
| Typical Yield | 69-72%[1] | Reported yields for similar PTC alkylations are generally high, often >85% |
| Work-up Procedure | Filtration, Distillation of solvent, Extraction | Separation of phases, Washing, Drying, Distillation |
| Purity | High purity achievable after distillation[1] | High purity achievable after chromatography or distillation |
Synthetic Route 1: Acetoacetic Ester Synthesis
This classical approach involves the alkylation of ethyl acetoacetate with 1-bromobutane using a strong base, such as sodium ethoxide, in an alcoholic solvent. The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile to displace the bromide from 1-bromobutane.
Experimental Protocol
Materials:
-
Ethyl acetoacetate (5 moles, 650 g)
-
1-Bromobutane (5.47 moles, 750 g)
-
Sodium (5 atoms, 115 g)
-
Absolute Ethanol (2.5 L)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol in a flask equipped with a reflux condenser and a mechanical stirrer.
-
Ethyl acetoacetate is added to the sodium ethoxide solution.
-
The mixture is heated to a gentle reflux, and 1-bromobutane is added dropwise over a period of approximately two hours.
-
The reaction mixture is maintained at reflux with continuous stirring until the solution becomes neutral to moist litmus (B1172312) paper, which typically takes 6 to 10 hours.
-
After the reaction is complete, the mixture is cooled, and the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 112-117 °C at 16 mm Hg.[1]
Synthetic Route 2: Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the water-soluble base (sodium hydroxide) and the organic-soluble ethyl acetoacetate and 1-bromobutane. This approach avoids the need for a strong, anhydrous base and an alcoholic solvent.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
1-Bromobutane
-
Sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Water
Procedure:
-
Ethyl acetoacetate, 1-bromobutane, and tetrabutylammonium bromide are dissolved in dichloromethane in a reaction flask.
-
An aqueous solution of sodium hydroxide is added to the organic mixture.
-
The biphasic mixture is stirred vigorously at room temperature for 8-12 hours.
-
After the reaction is complete, the organic layer is separated.
-
The organic phase is washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The dichloromethane is removed under reduced pressure.
-
The resulting crude product is purified by either vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Conclusion
Both the Acetoacetic Ester Synthesis and the Phase-Transfer Catalysis method are effective for the preparation of this compound. The classical method is well-documented and high-yielding, making it suitable for large-scale production where the handling of metallic sodium and distillation procedures are established. The Phase-Transfer Catalysis route offers a milder and potentially more convenient alternative for laboratory-scale synthesis, avoiding the use of strong, moisture-sensitive reagents. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and desired operational simplicity.
References
A Comparative Guide to the Quantitative Analysis of Ethyl 2-acetylhexanoate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is a critical aspect of process optimization, quality control, and regulatory compliance. Ethyl 2-acetylhexanoate, a key intermediate in various synthetic pathways, requires precise analytical methods for its determination. This guide provides an objective comparison of three prevalent analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
This comparison is supported by detailed, albeit illustrative, experimental protocols and performance data to assist in selecting the most suitable method for your specific analytical needs.
Methodology Comparison
The choice of an analytical technique is often a trade-off between various performance characteristics. The following table summarizes the key quantitative metrics for the three methods discussed.
| Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 30 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 3% | < 4% | < 2% |
| Throughput | High | High | Moderate |
| Strengths | High resolution for volatile compounds, robust and cost-effective. | Versatile for a wide range of compounds, well-established. | Primary ratio method, non-destructive, requires no specific reference standard of the analyte for relative quantification. |
| Limitations | Requires volatile and thermally stable analytes. | Requires a UV chromophore, potential for matrix interference. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following sections provide detailed experimental methodologies for each analytical technique.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the quantification of volatile compounds like this compound.
Sample Preparation:
A liquid-liquid extraction is employed to isolate the analyte from the reaction mixture.
-
To 1.0 mL of the reaction mixture, add 1.0 mL of a suitable organic solvent (e.g., ethyl acetate) containing the internal standard (e.g., dodecane (B42187) at a concentration of 1 mg/mL).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean GC vial for analysis.
GC-FID Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Quantification:
The concentration of this compound is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
Sample Preparation:
A simple dilution is often sufficient for HPLC analysis.
-
Accurately dilute a known volume of the reaction mixture with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Quantification:
Quantification is achieved using an external standard calibration curve, where the peak area of this compound is plotted against its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) into the same NMR tube. The signal of the internal standard should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Quantification:
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
For this compound, a characteristic, well-resolved signal, such as the quartet of the -OCH₂- group or the singlet of the acetyl -CH₃ group, can be used for integration.
Conclusion
The selection of an appropriate analytical method for the quantitative analysis of this compound in a reaction mixture is contingent upon the specific requirements of the analysis.
-
GC-FID is the method of choice for high-throughput, sensitive, and cost-effective analysis of this volatile ester, provided the sample matrix is amenable to gas chromatography.
-
HPLC-UV offers a versatile alternative, particularly when dealing with less volatile impurities or when a GC system is unavailable. Its primary limitation for this analyte is the relatively weak chromophore, which may impact sensitivity.
-
qNMR provides a powerful, non-destructive, and highly accurate primary method for quantification that does not rely on analyte-specific calibration standards for relative quantification. While its sensitivity is lower than chromatographic techniques, its accuracy and the structural information it provides can be invaluable, especially in research and development settings for method validation and reference standard characterization.
For comprehensive quality control, a combination of these techniques may be employed. For instance, HPLC or GC could be used for routine analysis, while qNMR can serve as a primary method for the certification of reference materials and for orthogonal validation of the chromatographic methods.
Safety Operating Guide
Proper Disposal of Ethyl 2-acetylhexanoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including substances not classified as hazardous. Ethyl 2-acetylhexanoate, a colorless liquid with a fruity aroma, is utilized in various research and development applications. While it is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1]
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the properties of this compound to ensure it is segregated and handled correctly.
-
Hazard Assessment: this compound is not considered a hazardous waste under federal regulations.[1] It exhibits low acute toxicity. However, it is a combustible liquid and should be handled with care.
-
Waste Segregation: This chemical should be disposed of as a non-halogenated organic solvent. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers to avoid potentially violent reactions.
A summary of the key physical and chemical properties relevant to disposal is provided in the table below.
| Property | Value | Source |
| CAS Number | 1540-29-0 | --INVALID-LINK-- |
| Physical State | Liquid | --INVALID-LINK-- |
| Appearance | Colorless | --INVALID-LINK-- |
| Boiling Point | 224 °C / 435.2 °F | --INVALID-LINK-- |
| Flash Point | 83 °C / 181.4 °F | --INVALID-LINK-- |
| Specific Gravity | 0.95 g/cm³ | --INVALID-LINK-- |
| Water Solubility | Practically insoluble | --INVALID-LINK-- |
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to ensure personal safety.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not typically required under normal conditions with adequate ventilation. If vapors are expected to be high, use a NIOSH-approved respirator.
III. Disposal Procedures
The following step-by-step protocol outlines the proper disposal of this compound.
-
Container Selection:
-
Choose a clean, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) - HDPE).
-
The container must have a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully pour the waste this compound into the designated waste container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name ("this compound"), and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, and open flames.
-
Keep the container tightly closed when not in use.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Do not pour this compound down the drain, as it is practically insoluble in water and this can lead to environmental contamination.[2]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Spill Debris: The collected spill debris should be disposed of following the same procedures as for the liquid waste.
V. Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-acetylhexanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-acetylhexanoate, including operational and disposal plans.
Physicochemical and Safety Data
A clear understanding of the quantitative properties of this compound is the first step in safe handling. The following table summarizes these key data points.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃[1][2] |
| Molecular Weight | 186.25 g/mol [1][2] |
| Appearance | Colorless to pale yellow, transparent oily liquid.[2][3] |
| Odor | Fruity, wine-like aroma.[1][2] |
| Boiling Point | 224 °C / 435.2 °F[4] |
| Flash Point | 88.89 °C (192.00 °F)[5] |
| Density | 0.95 g/cm³[4][6] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) and other organic solvents.[1][2][3] |
| Vapor Pressure | 0.107 mmHg at 25°C[3][6] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection :
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection : A lab coat, apron, or coveralls should be worn to prevent skin exposure.[4]
-
-
Respiratory Protection : Work in a well-ventilated area.[7] If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Handling:
-
Ensure the work area is well-ventilated.[7]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Avoid breathing vapors or mist.[7]
-
Keep away from heat, sparks, and open flames.
-
Use spark-proof tools and explosion-proof equipment.[7]
2. Storage:
-
Keep containers tightly closed when not in use.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
After Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
After Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4]
-
If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Spill Management and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
Evacuate personnel from the spill area.
-
Remove all sources of ignition.[7]
-
Ventilate the area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[7]
-
Do not allow the chemical to enter drains or waterways.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Waste should be collected in suitable, closed containers and disposed of through a licensed waste disposal company.[7]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1540-29-0) for sale [vulcanchem.com]
- 3. This compound [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
